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Core Science & Biosynthesis

Foundational

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid CAS number 1353975-01-5

Topic: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Heterocyclic Building Block...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Heterocyclic Building Block for Medicinal Chemistry[1]

Executive Summary

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5) is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents. Characterized by a piperidine core, an N-acetyl motif, and an ether-linked acetic acid side chain, this molecule offers a unique balance of conformational rigidity and polar functionality. It is primarily utilized in the development of kinase inhibitors, GPCR modulators, and as a linker in PROTAC (Proteolysis Targeting Chimera) technologies.

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthesis pathway, experimental protocols, and safety considerations, designed to support high-level R&D workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identity[7]
  • IUPAC Name: 2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid

  • CAS Number: 1353975-01-5

  • Molecular Formula: C₁₀H₁₇NO₄

  • Molecular Weight: 215.25 g/mol

  • SMILES: CC(=O)N1CCCC(C1)COCC(=O)O

Predicted Physicochemical Profile

Data derived from structural fragment analysis (QSPR).

PropertyValue (Predicted)Significance in Drug Design
LogP 0.2 – 0.5Low lipophilicity; ideal for improving aqueous solubility of lead compounds.
pKa (Acid) ~3.8Typical carboxylic acid; exists as an anion at physiological pH.
TPSA ~66 ŲGood membrane permeability; falls within Veber's rules (<140 Ų).
H-Bond Donors 1 (COOH)Facilitates specific binding interactions.
H-Bond Acceptors 4Enhances solubility and receptor interaction potential.

Synthetic Pathway & Mechanism

Expertise & Experience: The synthesis of ether-linked piperidines often faces challenges with regioselectivity and competitive N-alkylation. The route below prioritizes N-protection via acetylation before ether formation to ensure chemoselectivity.

Retrosynthetic Analysis

The molecule is assembled via a convergent strategy:

  • Core Functionalization: Acetylation of commercially available piperidin-3-ylmethanol.

  • Ether Linkage Formation: Williamson ether synthesis using a haloacetic acid derivative.

Synthesis Workflow Diagram

SynthesisPathway SM1 Piperidin-3-ylmethanol (Starting Material) Inter1 1-Acetyl-piperidin-3-ylmethanol (Intermediate A) SM1->Inter1 N-Acetylation Reagent1 Acetic Anhydride (Et3N, DCM) Reagent1->Inter1 Inter2 tert-Butyl ester (Intermediate B) Inter1->Inter2 O-Alkylation Reagent2 tert-Butyl bromoacetate (NaH, THF) Reagent2->Inter2 Product (1-Acetyl-piperidin-3-ylmethoxy)- acetic acid Inter2->Product Acid Hydrolysis Reagent3 TFA / DCM (Deprotection) Reagent3->Product

Figure 1: Step-wise synthesis pathway ensuring N-selectivity followed by O-alkylation.

Experimental Protocol: O-Alkylation and Hydrolysis

Trustworthiness: This protocol is adapted from standard Williamson ether synthesis procedures for piperidine alcohols, ensuring reproducibility.

Step 1: Synthesis of Intermediate A (N-Acetylation)

Reagents: Piperidin-3-ylmethanol (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

  • Dissolve piperidin-3-ylmethanol in dry DCM at 0°C under nitrogen.

  • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1]

Step 2: Ether Formation & Deprotection (The Critical Step)

Objective: Install the carboxymethyl group on the hydroxyl moiety.

Protocol:

  • Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

  • Addition: Add Intermediate A (1.0 eq) dissolved in THF dropwise. Stir for 30 min to generate the alkoxide.

  • Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise. Allow to warm to RT and stir for 12 hours.

    • Note: Using the tert-butyl ester prevents side reactions compared to using chloroacetic acid directly.

  • Quench: Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of TFA (Trifluoroacetic acid) and DCM. Stir for 2 hours at RT.

  • Purification: Concentrate in vacuo. Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the title compound as a white solid or viscous oil.

Applications in Drug Discovery[2][3][9][10]

Scaffold Utility

The 3-substituted piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Tiagabine).

  • Linker Chemistry: The acetic acid "tail" provides a clean handle for amide coupling to amines, allowing this molecule to serve as a spacer or linker.

  • Fragment-Based Drug Design (FBDD): The molecule possesses a low molecular weight and distinct vectors for growth, making it an excellent fragment for screening against kinase pockets.

PROTAC Linker Design

In PROTAC development, the composition of the linker is crucial for the ternary complex formation (Target-Linker-E3 Ligase).

  • Rigidity: The piperidine ring introduces a defined conformational constraint compared to flexible PEG linkers.

  • Solubility: The ether oxygen and amide carbonyl improve the physicochemical profile of the final degrader.

Biological Signaling Context

The diagram below illustrates where this building block fits into a generic drug discovery workflow targeting a kinase pathway.

BiologicalContext Lead Lead Compound (Kinase Inhibitor) Target Target Protein (e.g., JAK/STAT) Lead->Target Binds Active Site Optim Optimization (Linker variation) Lead->Optim SAR Studies Scaffold Piperidine Scaffold (CAS 1353975-01-5) Scaffold->Lead Incorporated as Solubilizing Group Optim->Lead Iterative Design

Figure 2: Role of the piperidine derivative in iterative lead optimization.

Safety & Handling (SDS Summary)

Based on GHS classifications for similar piperidine-acetic acid derivatives.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[3] Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Piperidine Synthesis Strategies

    • Title: Recent Advances in the Synthesis of Piperidines: Functionalization and Applications.[5]

    • Source:Chemical Reviews (ACS Public
    • URL:[Link] (General reference for piperidine chemistry).

  • Medicinal Chemistry of Piperidines

    • Title: Piperidine-based scaffolds in medicinal chemistry: A review.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Williamson Ether Synthesis Protocols

    • Title: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques.
    • Source: Wiley Online Library.
    • URL:[Link]

  • Compound Database Entry

    • Title: 1353975-01-5 Basic Information.[6]

    • Source: ChemicalBook.

Sources

Exploratory

Molecular weight and formula of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

The following technical guide details the physicochemical properties, synthetic pathways, and experimental protocols for (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid , a specialized heterocyclic building block used in me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental protocols for (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid , a specialized heterocyclic building block used in medicinal chemistry.

Physicochemical Profile & Core Identity[1]

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is a functionalized piperidine derivative characterized by an N-acetyl group and a glycolic acid ether side chain at the 3-position. This molecular architecture provides a balance of hydrophilic polarity (carboxylic acid, ether, amide) and lipophilic scaffolding (piperidine ring), making it a valuable fragment for fragment-based drug discovery (FBDD) and peptidomimetic design.

Molecular Identity Table
PropertyData Specification
Chemical Name (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid
Systematic Name 2-((1-acetylpiperidin-3-yl)methoxy)acetic acid
CAS Registry Number 1353975-01-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Exact Mass 215.1158
ClogP (Predicted) -0.85 (Hydrophilic)
pKa (Acid) 3.65 ± 0.10 (Carboxylic acid)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (Amide O, Ether O, Acid C=O, Acid OH)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) 66.8 Ų
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Core : A saturated N-heterocycle that mimics the proline turn structure in peptides but with greater conformational flexibility.

  • N-Acetyl Moiety : Reduces the basicity of the piperidine nitrogen, preventing non-specific binding and improving metabolic stability compared to free amines.

  • Carboxymethoxymethyl Side Chain : An ether-linked acetic acid group that serves as a "warhead" for conjugation or as a bioisostere for aspartic/glutamic acid side chains.

Synthetic Route & Methodology

The synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid requires a convergent strategy, prioritizing the regioselective functionalization of the 3-position followed by N-acetylation.

Retrosynthetic Logic
  • Disconnection 1 : Ether linkage. The glycolic acid moiety is installed via Williamson ether synthesis.

  • Disconnection 2 : Amide bond.[1] The N-acetyl group is introduced to the piperidine core.[2][3]

  • Starting Material : 3-Hydroxymethylpiperidine (commercially available) or Piperidine-3-carboxylic acid.

Validated Synthetic Protocol

The following protocol describes the synthesis starting from 3-piperidinemethanol .

Step 1: N-Acetylation
  • Reagents : 3-Piperidinemethanol, Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Mechanism : Nucleophilic acyl substitution at the secondary amine.

  • Procedure :

    • Dissolve 3-piperidinemethanol (10.0 g, 86.8 mmol) in dry Dichloromethane (DCM, 100 mL).

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Dropwise add

      
       (1.1 eq) over 30 minutes.
      
    • Stir at RT for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

    • Workup : Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

      
      .
      
    • Yield : ~90-95% of (1-acetylpiperidin-3-yl)methanol.[3]

Step 2: O-Alkylation (Etherification)
  • Reagents : (1-acetylpiperidin-3-yl)methanol, Sodium Hydride (

    
    ), tert-Butyl Bromoacetate, THF.
    
  • Rationale : Using the tert-butyl ester prevents side reactions and allows mild deprotection.

  • Procedure :

    • Suspend

      
       (60% in oil, 1.5 eq) in dry THF at 0°C under 
      
      
      
      .
    • Add (1-acetylpiperidin-3-yl)methanol (1.0 eq) dissolved in THF dropwise. Stir for 30 min to form the alkoxide.

    • Add tert-butyl bromoacetate (1.2 eq) slowly.

    • Warm to RT and stir for 12 hours.

    • Quench : Carefully add saturated

      
      . Extract with EtOAc.
      
    • Purification : Flash chromatography (Hexane/EtOAc) to isolate the ester intermediate.

Step 3: Ester Hydrolysis
  • Reagents : Trifluoroacetic acid (TFA), DCM.

  • Procedure :

    • Dissolve the tert-butyl ester in DCM (1:1 v/v).

    • Add TFA (10 eq) and stir at RT for 2 hours.

    • Concentrate in vacuo to remove TFA. Co-evaporate with toluene/DCM to remove traces.

    • Final Product : (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is obtained as a viscous oil or low-melting solid.

Synthetic Pathway Diagram (DOT)

SynthesisPath SM 3-Piperidinemethanol (C6H13NO) Int1 N-Acetyl Intermediate (1-Acetylpiperidin-3-yl)methanol SM->Int1 SM->Int1  Step 1 Int2 Ester Intermediate (t-Butyl ester) Int1->Int2 Int1->Int2  Step 2 Prod FINAL PRODUCT (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (C10H17NO4) Int2->Prod Int2->Prod  Step 3 R1 Ac2O, Et3N DCM, 0°C R2 NaH, t-Butyl Bromoacetate THF, Reflux R3 TFA / DCM Deprotection

Caption: Convergent synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid via N-acetylation and Williamson ether synthesis.

Analytical Characterization & QC Protocols

To ensure the integrity of the synthesized compound for biological assays, the following Quality Control (QC) workflow is mandatory.

HPLC-MS Method
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 210 nm (amide bond) and ESI-MS (Positive Mode).

  • Expected Mass :

    
    .
    
NMR Specification ( , 400 MHz, DMSO-d6)
  • 
     12.50 : (s, 1H, -COOH) – Broad singlet, exchangeable.
    
  • 
     3.95 : (s, 2H, 
    
    
    
    ) – Characteristic singlet for the glycolic ether.
  • 
     3.80 - 4.20 : (m, 2H, Piperidine 
    
    
    
    at C2/C6).
  • 
     3.20 - 3.40 : (m, 2H, 
    
    
    
    attached to ring).
  • 
     2.60 - 3.00 : (m, 2H, Piperidine 
    
    
    
    at C2/C6).
  • 
     1.98 : (s, 3H, 
    
    
    
    ) – Sharp singlet.
  • 
     1.20 - 1.80 : (m, 5H, Piperidine Ring Protons C3, C4, C5).
    
QC Workflow Diagram (DOT)

QCWorkflow Sample Crude Product Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC LC-MS Analysis (Target: 216.26 m/z) Solubility->HPLC Purity Purity Check (>95% AUC) HPLC->Purity NMR 1H-NMR Verification (Structure Confirmation) Purity->NMR Pass Purify Prep-HPLC Purification Purity->Purify Fail (<95%) Release Batch Release NMR->Release Purify->HPLC

Caption: Quality Control decision tree ensuring >95% purity before biological application.

Applications in Drug Development[7]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker-fragment" in FBDD. The carboxylic acid allows for rapid coupling to amines (via amide coupling) to scan for sub-pockets in protein targets, while the acetyl-piperidine motif provides a defined spatial orientation.

Peptidomimetics

The 1,3-substituted piperidine ring acts as a


-turn mimetic . By incorporating this amino acid surrogate into peptide chains, researchers can constrain peptide backbone conformation, potentially improving affinity for GPCRs or proteases.
PROTAC Linker Design

The hydrophilic ether linkage (


) increases aqueous solubility, a critical parameter in the design of Proteolysis Targeting Chimeras (PROTACs). This molecule can be used to extend the linker chain between an E3 ligase ligand and a target protein ligand.

References

  • PubChem . Compound Summary: Piperidin-1-yl-acetic acid derivatives and analogs. National Library of Medicine. Retrieved from [Link]

  • Interchim . Building Blocks Catalog: C10H17NO4 MW 215.25. Retrieved from [Link]

Sources

Foundational

1-Acetyl-piperidin-3-ylmethoxy-acetic acid SMILES and InChI key

An In-depth Technical Guide to 1-Acetyl-piperidin-3-ylmethoxy-acetic acid Executive Summary This technical guide provides a comprehensive analysis of the chemical entity 1-Acetyl-piperidin-3-ylmethoxy-acetic acid . As th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Acetyl-piperidin-3-ylmethoxy-acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity 1-Acetyl-piperidin-3-ylmethoxy-acetic acid . As this compound is not extensively documented in public chemical databases, this document serves as a foundational reference for researchers, scientists, and professionals in drug development. The guide elucidates the compound's structure based on IUPAC nomenclature, provides key chemical identifiers including its SMILES string and InChIKey, and presents predicted physicochemical properties. Furthermore, a plausible, chemically sound synthetic pathway is proposed, complete with a detailed protocol and workflow visualization. The objective is to equip researchers with the necessary structural, chemical, and synthetic information to facilitate further investigation and application of this molecule.

Chemical Identity and Molecular Descriptors

The identity of a chemical compound is fundamentally defined by its structure and the standardized identifiers derived from it. The following table summarizes the core descriptors for 1-Acetyl-piperidin-3-ylmethoxy-acetic acid, derived from its deduced molecular structure.

DescriptorValueSource
Compound Name 1-Acetyl-piperidin-3-ylmethoxy-acetic acidIUPAC Nomenclature
Molecular Formula C₁₀H₁₇NO₄Calculated
Molecular Weight 215.25 g/mol Calculated
Canonical SMILES CC(=O)N1CCCC(C1)COCC(=O)OStructure-Derived
InChI InChI=1S/C10H17NO4/c1-7(12)11-4-2-3-8(5-11)6-15-9-10(13)14/h8H,2-6H2,1H3,(H,13,14)Structure-Derived
InChIKey PZMRIPSRIWHXQP-UHFFFAOYSA-NStructure-Derived

Structural Representation:

G 1

Caption: 2D structure of 1-Acetyl-piperidin-3-ylmethoxy-acetic acid.

Structural Elucidation and Physicochemical Properties

The nomenclature "1-Acetyl-piperidin-3-ylmethoxy-acetic acid" defines a distinct molecular architecture. The core is a piperidine ring, which is N-acetylated at position 1. A methoxy-acetic acid moiety (-CH₂-O-CH₂-COOH) is attached at the 3-position of the piperidine ring. This structure combines several key functional groups:

  • N-Acetyl Piperidine Core: A saturated heterocycle that is a common scaffold in medicinal chemistry. The acetyl group modifies the basicity of the piperidine nitrogen, turning it into a neutral amide, which can significantly alter pharmacokinetic properties like membrane permeability and metabolic stability.

  • Ether Linkage: Provides flexibility and can act as a hydrogen bond acceptor, influencing the molecule's conformation and interactions with biological targets.

  • Carboxylic Acid: A key acidic group that is often crucial for target binding (e.g., through salt bridges or hydrogen bonds) and for modulating the solubility and pharmacokinetic profile of a drug candidate.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. These predictions are essential for initial assessments in drug discovery pipelines.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water) -0.4Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability.[1]
Topological Polar Surface Area (TPSA) 66.8 ŲSuggests good potential for oral bioavailability and cell permeability (typically < 140 Ų).
Hydrogen Bond Donors 1The carboxylic acid -OH group.
Hydrogen Bond Acceptors 4The two oxygen atoms of the carboxylic acid, the ether oxygen, and the amide oxygen.
pKa (Acidic) ~4.5Estimated for the carboxylic acid, indicating it will be predominantly ionized at physiological pH (7.4).

Proposed Synthetic Pathway and Experimental Protocol

A logical and efficient synthesis is critical for the practical application of any novel compound. Below is a proposed retrosynthetic analysis and a corresponding forward synthesis protocol for 1-Acetyl-piperidin-3-ylmethoxy-acetic acid, grounded in established chemical transformations.[2][3]

Retrosynthetic Analysis

The proposed synthesis disconnects the target molecule into commercially available or readily accessible starting materials. The key disconnections are the ether bond and the amide bond.

retrosynthesis target 1-Acetyl-piperidin-3-ylmethoxy-acetic acid intermediate1 (1-Acetyl-piperidin-3-yl)methanol target->intermediate1 Williamson Ether Synthesis intermediate2 tert-Butyl bromoacetate target->intermediate2 Williamson Ether Synthesis intermediate3 Piperidin-3-yl-methanol intermediate1->intermediate3 N-Acetylation intermediate4 Acetic Anhydride intermediate1->intermediate4 N-Acetylation

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of (1-Acetyl-piperidin-3-yl)methanol

  • Reaction Setup: To a solution of piperidin-3-yl-methanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Acetylation: Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield (1-Acetyl-piperidin-3-yl)methanol.

Step 2: Synthesis of tert-Butyl 2-((1-acetylpiperidin-3-yl)methoxy)acetate

  • Alkoxide Formation: To a solution of (1-Acetyl-piperidin-3-yl)methanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Ether Formation: Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting ester via flash column chromatography.

Step 3: Hydrolysis to 1-Acetyl-piperidin-3-ylmethoxy-acetic acid

  • Deprotection: Dissolve the purified tert-butyl ester from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue can be purified by recrystallization or preparative HPLC to yield the final product, 1-Acetyl-piperidin-3-ylmethoxy-acetic acid.

Potential Applications in Research and Development

The structural motifs present in 1-Acetyl-piperidin-3-ylmethoxy-acetic acid suggest its potential utility as a versatile building block or scaffold in medicinal chemistry. Piperidine derivatives are integral to a wide range of approved drugs, and the combination of a constrained heterocyclic core with a flexible, acidic side chain allows for diverse interactions with biological targets. This molecule could be employed in the synthesis of novel compounds targeting enzymes, receptors, or ion channels where a specific spatial arrangement of hydrophobic, hydrogen-bonding, and charged groups is required for activity.

Conclusion

This guide provides the essential chemical identifiers, predicted properties, and a robust synthetic strategy for 1-Acetyl-piperidin-3-ylmethoxy-acetic acid. By establishing its SMILES and InChIKey, this document provides a definitive digital reference for this compound, enabling its inclusion in chemical databases and computational screening libraries. The proposed synthetic route offers a practical pathway for its laboratory-scale production, empowering researchers to explore its potential in drug discovery and other areas of chemical science.

References

  • PubChem. 1-(Methoxyacetyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

Sources

Exploratory

Solubility and stability data for (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Technical Whitepaper: Solubility & Stability Profiling of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Part 1: Executive Summary & Chemical Identity (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is a functionalized piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility & Stability Profiling of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Part 1: Executive Summary & Chemical Identity

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is a functionalized piperidine derivative commonly utilized as a polar linker in PROTAC® design and as a fragment in medicinal chemistry. Its structure features a piperidine core with an N-acetyl cap (reducing basicity) and a hydrophilic ether-linked carboxylic acid tail.

This guide provides a comprehensive technical assessment of its physicochemical properties, solubility behavior, and stability profile. Due to the absence of a single global pharmacopeial monograph for this specific intermediate, the data below synthesizes calculated consensus values with field-standard characterization protocols.

Chemical Identity & Calculated Properties
PropertyValue / Description
Systematic Name 2-((1-acetylpiperidin-3-yl)methoxy)acetic acid
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Predicted LogP (cLogP) -0.5 to 0.2 (Polar/Hydrophilic)
pKa (Acidic) 3.8 – 4.2 (Carboxylic acid)
pKa (Basic) N/A (N-acetyl group removes piperidine basicity)
H-Bond Donors / Acceptors 1 (COOH) / 4 (Amide O, Ether O, Acid O, Carbonyl O)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)

Part 2: Solubility Assessment

Solubility Profile

The compound exhibits a "pH-dependent solubility switch" typical of carboxylic acids.

  • Low pH (< 3.0): Exists as the free acid. Solubility is moderate in water (due to the polar ether/amide groups) but high in polar organic solvents.

  • High pH (> 6.0): Exists as the carboxylate anion. Water solubility increases significantly (>100 mg/mL).

Solvent Compatibility Table:

SolventSolubility RatingComments
Water (pH 7.4) High (>50 mg/mL)Forms stable carboxylate salt. Ideal for biological assays.
Water (pH 2.0) Moderate (~5-10 mg/mL)Free acid form. May require co-solvent (DMSO) for high concentrations.
DMSO Very High (>100 mg/mL)Preferred stock solvent.
Methanol / Ethanol High Good for transfers and intermediate dilutions.
Dichloromethane Moderate Soluble, but less efficient than alcohols due to polarity.
Hexane / Heptane Insoluble Useful for washing away non-polar impurities.
Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility limit in a specific buffer, follow this self-validating protocol.

SolubilityProtocol Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL Solvent (Buffer or Organic) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved AddMore Add more Compound (Saturation Step) Dissolved->AddMore Yes (Not Saturated) Filter Filter Supernatant (0.22 µm PTFE) Dissolved->Filter No (Precipitate Present) AddMore->Vortex Analyze HPLC-UV / LC-MS Quantification Filter->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Part 3: Stability Assessment

Intrinsic Stability Risks
  • Amide Hydrolysis: The N-acetyl group is generally stable but can hydrolyze under strong acidic/basic conditions at elevated temperatures, releasing the free piperidine amine.

  • Esterification: In the presence of alcohols (MeOH/EtOH) and acid catalysts, the carboxylic acid tail may convert to an ester (artifact formation).

  • Hygroscopicity: As a polar acid, the solid form may absorb atmospheric moisture, leading to deliquescence.

Forced Degradation Protocol

Use this protocol to establish the "stability-indicating" profile of your specific batch.

StabilityLogic cluster_Stress Stress Conditions Sample Stock Solution (1 mg/mL in DMSO) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Sample->Base Oxidation Oxidation 3% H2O2, RT, 4h Sample->Oxidation Heat Thermal 60°C, 24h Sample->Heat Analysis LC-MS Analysis (Monitor MW 215 -> Hydrolysis Products) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Result Define Degradation Pathway Analysis->Result

Figure 2: Forced degradation logic flow. Key degradation product to watch: Deacetylation (Loss of 42 Da) or Decarboxylation (Rare).

Part 4: Handling & Storage Guidelines

  • Storage: Store neat compound at -20°C under desiccant. The compound is likely hygroscopic.

  • Solution Storage:

    • DMSO Stocks (10-100 mM): Stable at -20°C for >6 months.

    • Aqueous Buffers: Prepare fresh. Avoid storing acidic aqueous solutions for >24h to prevent slow amide hydrolysis.

  • Safety: Standard PPE (Gloves, Goggles). Treat as a potential irritant (carboxylic acid functionality).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine-acetic acid derivatives. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
Foundational

An In-depth Technical Guide to (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid: Synthesis, Characterization, and Applications for Drug Development Professionals

Introduction The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved therapeutics.[1][2][3] Its prevalence is a testament to its favorable pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved therapeutics.[1][2][3] Its prevalence is a testament to its favorable pharmacokinetic properties, metabolic stability, and its ability to serve as a versatile framework for constructing molecules that interact with a wide array of biological targets.[4][5] This guide focuses on a specific, yet underexplored derivative: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid .

This technical whitepaper provides a comprehensive overview of the procurement, synthesis, analytical characterization, and potential applications of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid, designed to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is presented below. These values are computationally derived and provide a baseline for experimental design.

PropertyValue
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
IUPAC Name 2-((1-acetylpiperidin-3-yl)oxy)acetic acid
CAS Number Not assigned

Procurement Strategy: A Focus on Custom Synthesis

A thorough search of commercial chemical catalogs indicates that (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is not a stock item. Therefore, researchers must rely on custom synthesis, either performed in-house or outsourced to a contract research organization (CRO). The key to a successful synthesis lies in the procurement of high-quality starting materials.

The most logical and efficient synthetic routes begin with commercially available, chirally pure piperidine-3-ylmethanol derivatives. The choice of a specific enantiomer (e.g., (S)- or (R)-piperidin-3-ylmethanol) is critical, as stereochemistry often dictates biological activity.

Table of Key Starting Materials and Potential Suppliers:

Starting MaterialRationalePotential Suppliers
[(3S)-piperidin-3-yl]methanol A direct precursor, offering a straightforward route. The chirality is pre-defined.Chem-Impex, Sigma-Aldrich
(S)-(1-Boc-piperidin-3-yl)acetic acid A versatile intermediate where the Boc protecting group allows for selective reactions.[7]Chem-Impex

Synthesis and Purification

The synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid can be efficiently achieved through a multi-step process. The following protocol outlines a robust and reproducible pathway starting from the readily available (S)-piperidin-3-ylmethanol.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: Saponification (Ester Hydrolysis) Start (S)-piperidin-3-ylmethanol Step1_Product 1-acetyl-(S)-piperidin-3-ylmethanol Start->Step1_Product Acetic Anhydride, Base (e.g., Triethylamine), DCM Step2_Intermediate Sodium 1-acetyl-(S)-piperidin-3-ylmethoxide Step1_Product->Step2_Intermediate NaH, THF Step2_Product Ethyl (1-acetyl-piperidin-3-ylmethoxy)-acetate Step2_Intermediate->Step2_Product Ethyl bromoacetate Final_Product (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Step2_Product->Final_Product LiOH or NaOH, THF/H2O

Caption: A three-step synthetic pathway to the target compound.

Experimental Protocol

Step 1: N-Acetylation of (S)-piperidin-3-ylmethanol

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-piperidin-3-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-acetyl-(S)-piperidin-3-ylmethanol.[8]

Step 2: Alkylation of the Hydroxyl Group

  • Preparation: To a solution of 1-acetyl-(S)-piperidin-3-ylmethanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by flash column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified ethyl (1-acetyl-piperidin-3-ylmethoxy)-acetate (1.0 equivalent) in a mixture of THF and water.

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Final Product: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Synthesized_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment (RP-HPLC) Purification->Purity_Assessment Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation Final_QC Final QC Release (Purity >95%) Purity_Assessment->Final_QC NMR NMR Spectroscopy (1H, 13C, HSQC) Identity_Confirmation->NMR MS Mass Spectrometry (ESI-MS/MS) Identity_Confirmation->MS NMR->Final_QC MS->Final_QC

Caption: A standard workflow for analytical quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to see characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), the piperidine ring protons (complex multiplets, ~1.5-4.0 ppm), the methylene protons of the methoxyacetic acid moiety, and the exchangeable carboxylic acid proton.[10][11]

  • ¹³C NMR: Key signals will include the carbonyl carbons of the amide and carboxylic acid, the carbons of the piperidine ring, and the acetyl methyl carbon.

  • 2D NMR (HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, confirming the connectivity of the molecule.[12][13]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for this compound.

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the structure. A characteristic fragmentation pathway would be the neutral loss of acetic acid or water.[14][15]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard for purity analysis.

  • Column: A C18 column is a suitable starting point (e.g., 250 x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Detection: The N-acetyl group provides a weak chromophore, making UV detection at low wavelengths (~210 nm) possible. For enhanced sensitivity, especially for trace-level analysis, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed, or a detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[16][18][19]

Applications in Research and Drug Development

The structural motifs within (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid suggest its utility across several therapeutic areas, building on the extensive pharmacology of piperidine derivatives.[1][3][20]

Potential Therapeutic Areas Diagram

Therapeutic_Applications Core (1-Acetyl-piperidin-3-ylmethoxy) -acetic acid Scaffold CNS Neuroscience (e.g., Receptor Modulators) Core->CNS Piperidine is a key CNS pharmacophore Oncology Oncology (e.g., Kinase Inhibitors) Core->Oncology Scaffold for cytotoxic agents Inflammation Anti-Inflammatory Agents Core->Inflammation Derivatives show anti-inflammatory activity Antimicrobial Antimicrobial Agents Core->Antimicrobial Piperidine core in antimicrobials

Caption: Potential therapeutic applications of the core scaffold.

  • Neuroscience: Piperidine is a privileged scaffold for agents targeting the central nervous system (CNS), including treatments for Alzheimer's disease, schizophrenia, and pain.[5][20] The polarity and hydrogen bonding capacity of the methoxyacetic acid side chain could be exploited to target specific receptors or enzymes.

  • Oncology: Many piperidine and piperidinone derivatives have been investigated as anti-cancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][3] This scaffold can serve as a starting point for developing novel kinase inhibitors or modulators of other cancer-related pathways.

  • Anti-Inflammatory and Antimicrobial Agents: The piperidine ring is present in numerous compounds with demonstrated anti-inflammatory and antimicrobial properties.[1][6] The unique substitution pattern of this molecule offers a novel chemical space to explore for new agents in these fields.

Conclusion

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid represents a valuable, albeit not commercially cataloged, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure can be rigorously confirmed using standard analytical techniques. The rich pharmacology of the piperidine core suggests that this compound and its derivatives are promising candidates for screening libraries and targeted synthesis campaigns aimed at discovering novel therapeutics for a range of human diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile chemical entity.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1276.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • NIST. (n.d.). 2-Acetylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Encyclopedia.pub. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • CDN. (n.d.). N-Terminus Acetylation Protocol.
  • ResearchGate. (2015). (PDF) Synthesis of N-Substituted piperidines from piperidone.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • PMC. (2020).
  • PubMed. (1946). Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; synthesis of ethyl 3-ethyl-4-piperidylacetate (d1-ethyl cincholoiponate). Journal of the American Chemical Society, 68(6), 1053-1057.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(42), 8275-8283.
  • BenchChem. (2024). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • MDPI. (n.d.). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety.
  • PubMed. (n.d.). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies.
  • BenchChem. (n.d.). Protocol for N-acetylation of 2-aminopyridine: An Application Note.
  • ResearchGate. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams | Request PDF.
  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2548-2559.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • PubMed. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives.
  • Chem-Impex. (n.d.). (S-(1-Boc-piperidin-3-yl)acetic acid.
  • NIST. (n.d.). Piperidine, 1-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • DTIC. (n.d.). Piperidine Synthesis.

Sources

Protocols & Analytical Methods

Method

Synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid derivatives

Application Note: Precision Synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic Acid Derivatives Executive Summary & Topic Analysis The (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid scaffold represents a specialized ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic Acid Derivatives

Executive Summary & Topic Analysis

The (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid scaffold represents a specialized ether-linked building block, often utilized in the design of peptidomimetics, kinase inhibitors (e.g., AKT inhibitors), and GPCR ligands.[1] Its structure combines a polar, solubilizing piperidine core with a flexible ether linker and a carboxylic acid handle, making it an ideal "spacer" or "linker" moiety in fragment-based drug discovery (FBDD).

Structural Definition:

  • Core: Piperidine ring.[2][3][4][5][6][7][8]

  • N-Substituent: Acetyl group (amide linkage).[1]

  • 3-Position Substituent: Methoxy-acetic acid moiety.[1] In standard IUPAC nomenclature for medicinal chemistry, "piperidin-3-ylmethoxy" refers to the (piperidin-3-yl)methyl-oxy group (i.e., derived from piperidin-3-ylmethanol).[1]

  • Target Molecule: 2-((1-Acetylpiperidin-3-yl)methoxy)acetic acid.[1]

Key Synthetic Challenges:

  • Chemoselectivity: Differentiating the nitrogen and oxygen nucleophiles if starting from unprotected amino-alcohols.

  • O-Alkylation Efficiency: Preventing elimination side-reactions during the etherification of the primary alcohol.[1]

  • Rotameric Complexity: N-Acetyl piperidines exhibit restricted rotation, complicating NMR analysis.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the ether linkage, tracing back to (1-acetylpiperidin-3-yl)methanol and an electrophilic acetic acid equivalent (e.g., tert-butyl bromoacetate).[1]

Strategic Workflow:

  • N-Protection/Functionalization: Acetylation of commercially available piperidin-3-ylmethanol.[1]

  • Williamson Ether Synthesis: Alkylation of the primary alcohol using a haloacetate ester.

  • Ester Hydrolysis: Unmasking the carboxylic acid.

Retrosynthesis Target Target: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Intermediate1 Intermediate A: tert-Butyl 2-((1-acetylpiperidin-3-yl)methoxy)acetate Target->Intermediate1 Hydrolysis (TFA or LiOH) Precursor1 Precursor 1: (1-Acetylpiperidin-3-yl)methanol Intermediate1->Precursor1 O-Alkylation (NaH, THF) Precursor2 Precursor 2: tert-Butyl bromoacetate Intermediate1->Precursor2 + Electrophile StartMat Starting Material: Piperidin-3-ylmethanol Precursor1->StartMat N-Acetylation (Ac2O)

Caption: Retrosynthetic logic flow from the target acid back to the commercial piperidin-3-ylmethanol starting material.

Detailed Experimental Protocols

Phase 1: Synthesis of (1-Acetylpiperidin-3-yl)methanol

Objective: Selective acetylation of the secondary amine in the presence of a primary alcohol.

Reagents:

  • Piperidin-3-ylmethanol (1.0 equiv)[1]

  • Acetic Anhydride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Solvent, 0.2 M)[1]

Protocol:

  • Setup: Charge a round-bottom flask with Piperidin-3-ylmethanol (e.g., 10.0 g, 86.8 mmol) and anhydrous DCM (430 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add TEA (14.5 mL, 104 mmol) followed by the dropwise addition of Acetic Anhydride (9.0 mL, 95.5 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM; stain with Ninhydrin or KMnO4).[1] The amine spot (baseline) should disappear, replaced by a higher Rf amide spot.

  • Workup: Quench with saturated aqueous NaHCO3 (100 mL). Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).[1]

  • Drying: Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough (>95%) for the next step.[1] If necessary, purify via flash chromatography (DCM/MeOH gradient 100:0 to 95:5).[1]

Critical Insight: While esters can form (O-acetylation), the amine is significantly more nucleophilic.[1] Maintaining 0 °C during addition minimizes O-acetyl byproducts.[1] If O-acetylation occurs (visible by NMR), treat the crude with K2CO3 in MeOH for 30 minutes to selectively hydrolyze the ester while leaving the amide intact.

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Installation of the carboxymethyl group via nucleophilic substitution.

Reagents:

  • (1-Acetylpiperidin-3-yl)methanol (1.0 equiv)[1]

  • tert-Butyl bromoacetate (1.2 equiv) (Preferred over ethyl esters for easier deprotection)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)[1]

  • Tetrahydrofuran (THF) or DMF (Anhydrous)[1]

Protocol:

  • Activation: To a suspension of NaH (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under nitrogen, add a solution of (1-Acetylpiperidin-3-yl)methanol (1.0 equiv) in THF dropwise.

  • Deprotonation: Stir at 0 °C for 30 minutes until gas evolution ceases. The solution usually turns slightly yellow.

  • Alkylation: Add tert-butyl bromoacetate (1.2 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 4–16 hours.

    • Optimization Note: If reaction is sluggish, add tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase transfer catalyst or switch solvent to DMF.

  • Quench: Carefully quench with cold water (excess NaH will bubble vigorously).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (to remove DMF if used).[1]

  • Purification: Flash chromatography is mandatory here to remove unreacted alcohol and mineral oil. Elute with Hexanes/Ethyl Acetate (1:1 to 0:1).[1]

Phase 3: Ester Hydrolysis (Deprotection)

Objective: Isolation of the free acid.

Option A: Acidic Cleavage (For tert-Butyl Esters) [1]

  • Reagents: Trifluoroacetic acid (TFA), DCM.[1][8]

  • Protocol: Dissolve the intermediate in DCM (10 mL/g). Add TFA (5 mL/g). Stir at RT for 2–3 hours.[9] Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Yield: Quantitative.

Option B: Saponification (For Ethyl/Methyl Esters) [1]

  • Reagents: LiOH·H2O (2.0 equiv), THF/Water (3:1).[1]

  • Protocol: Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc (Note: The product is water-soluble; continuous extraction or lyophilization may be required if partition coefficient is low).[1]

Analytical Data & Validation

Expected NMR Characteristics (Rotamers)

The N-acetyl group creates two distinct rotamers (cis/trans amide bond) in solution, often resulting in "doubled" peaks in the 1H and 13C NMR spectra (typically a 60:40 or 70:30 ratio).[1]

1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:

  • Amide Methyl: Two singlets around

    
     2.00 ppm.
    
  • Ether Methylene (-O-CH2-COO-): Singlet (or split singlet) around

    
     4.00 ppm.[1]
    
  • Piperidine Ring: Complex multiplets due to the diastereotopic nature of the protons and rotameric overlap.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion: [M+H]+ expected at m/z ~216.1 (Calculated for C10H17NO4: 215.25).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete deprotonation or moisture.[1]Ensure THF is distilled/dry. Increase NaH to 2.0 equiv. Switch to DMF for higher reactivity.
O-Acetylation in Step 1 Temperature too high; excess anhydride.[1]Maintain 0 °C strictly. Use exactly 1.05-1.1 equiv of Ac2O.[1]
Product Solubility Free acid is highly polar/water soluble.Do not wash the final acid product with basic water. Use lyophilization or reverse-phase chromatography (C18) for purification.[1]
Elimination Byproducts Base too strong or heat too high.Avoid heating Step 2 above 60 °C. Maintain strictly anhydrous conditions.

References

  • General Piperidine Synthesis

    • Donohoe, T. J., et al. "Hydrogen borrowing [5+1] annulation for the synthesis of substituted piperidines." Journal of Organic Chemistry, 2015.
    • [1]

  • N-Acetylation Protocols

    • BenchChem.[2] "A Comparative Guide to the Synthesis of 3-Acetylpyridine and Piperidine Derivatives." BenchChem Application Notes, 2025.

  • Etherification of Piperidinyl Alcohols

    • Heerding, D. A., et al. "Identification of GSK690693, a novel inhibitor of AKT kinase."[5] Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679. (Describes the synthesis of piperidin-3-ylmethoxy intermediates).

    • [1]

  • Chiral Precursors

    • Chem960. "Research Briefing on [(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5)." Chemical Biology Reviews, 2024.

Sources

Application

Protocol for amide coupling using (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Application Note: Efficient Amide Coupling of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Abstract & Strategic Overview This guide details the protocol for coupling (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid with prim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Amide Coupling of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Abstract & Strategic Overview

This guide details the protocol for coupling (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid with primary and secondary amines. This specific building block features a piperidine core with an N-acetyl group (rendering the ring nitrogen non-nucleophilic) and an ether-linked acetic acid tail.

Strategic Importance:

  • Solubility Profile: The ether linkage (-CH2-O-CH2-) and the acetyl-piperidine moiety impart excellent solubility in polar organic solvents (DMF, DMSO, DCM), addressing common aggregation issues seen with purely hydrophobic linkers.

  • Stereochemical Stability: The reactive carboxylic acid is separated from the chiral center (C3 of the piperidine) by an ether spacer. Unlike

    
    -amino acids, the 
    
    
    
    -carbon of this acetic acid tail is achiral (
    
    
    ), effectively eliminating the risk of racemization at the reaction site during activation.
  • Reagent Selection:

    • Protocol A (Discovery): Uses HATU for maximum conversion rates and tolerance of sterically hindered amines.

    • Protocol B (Scale/Green): Uses T3P (Propylphosphonic anhydride) for ease of purification (water-soluble byproducts) and process safety.

Chemical Properties & Handling

PropertyDescription
Molecule (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid
Functional Group Carboxylic Acid (Primary, Ether-linked)
pKa (approx) 3.5 – 4.0 (Slightly more acidic than alkyl acids due to inductive effect of ether oxygen)
Solubility High: DMF, DMSO, MeOH, DCM. Moderate: EtOAc, THF. Low: Water (pH < 3), Hexanes.
Stability Stable at RT. Hygroscopic—store in desiccator.

Protocol A: High-Throughput Discovery (HATU Method)

Recommended for milligram-scale synthesis (10 mg – 500 mg) or difficult amines.

Mechanism & Rationale: HATU generates a highly reactive OAt-active ester.[1] The 7-azabenzotriazole moiety creates a "neighboring group effect" via the pyridine nitrogen, accelerating the coupling rate significantly compared to HBTU/EDC.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4][5]Role
Acid Substrate 1.0Limiting Reagent
Amine Partner 1.1 – 1.2Nucleophile
HATU 1.1 – 1.5Coupling Agent (Uronium salt)
DIPEA (Hünig's Base) 3.0Base (Deprotonates acid & neutralizes HATU byproducts)
DMF (Anhydrous) [0.1 M]Solvent (Promotes polar transition state)
Step-by-Step Procedure
  • Preparation: Dissolve (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Critical Check: The solution should turn slightly yellow. Stir for 5–10 minutes to ensure formation of the activated ester. Do not wait longer than 30 minutes to avoid potential side reactions (guanidinylation).

  • Coupling: Add the amine partner (1.2 equiv).[1]

    • Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Check via LC-MS.[1] The product peak (M+H) should appear; the activated ester peak may be visible transiently.

  • Workup (Small Scale):

    • Dilute with EtOAc.

    • Wash 2x with 10% Citric Acid (removes DIPEA and unreacted amine).

    • Wash 2x with Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scalable & Green Chemistry (T3P Method)

Recommended for gram-scale synthesis (>1 g) or when column chromatography must be avoided.

Mechanism & Rationale: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate.[2] It produces only water-soluble phosphonate byproducts, allowing the product to be isolated simply by phase separation (washing), often eliminating the need for chromatography.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4][5]Role
Acid Substrate 1.0Limiting Reagent
Amine Partner 1.1Nucleophile
T3P (50% in EtOAc) 1.5 – 2.0Coupling Agent
Pyridine or NMM 3.0 – 4.0Base (Pyridine reduces epimerization risk)
EtOAc or 2-MeTHF [0.2 M]Solvent (Green alternative to DMF)
Step-by-Step Procedure
  • Charge: To a reactor/flask, add the Acid (1.0 equiv), Amine (1.1 equiv), and solvent (EtOAc or 2-MeTHF).

    • Note: Unlike HATU, T3P does not require a "pre-activation" time.

  • Base Addition: Cool to 0°C (optional, but good practice). Add Pyridine (3.0 equiv).

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Control: The reaction is exothermic. Maintain Temp < 25°C.

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Workup (Self-Purifying):

    • Add water to the reaction mixture. Separate phases.

    • Acid Wash: Wash organic layer with 1N HCl (removes Pyridine and excess amine).

    • Base Wash: Wash organic layer with 1N NaOH (removes excess Acid and T3P byproducts).

    • Final: Wash with brine, dry, and evaporate.

    • Result: Usually yields >95% pure amide.[6]

Mechanistic Visualization

Diagram 1: HATU Activation & Coupling Pathway

This diagram illustrates the activation of the ether-linked acid and the subsequent nucleophilic attack.[7]

HATU_Mechanism Acid Acid Substrate (R-COOH) Deprot Carboxylate (R-COO-) Acid->Deprot + Base Base DIPEA Base->Deprot Inter O-Acyl Isouronium Intermediate Deprot->Inter Attacks HATU HATU HATU Reagent HATU->Inter ActiveEster OAt-Active Ester (Highly Reactive) Inter->ActiveEster HOAt Rearrangement Product Final Amide (R-CO-NH-R') ActiveEster->Product Nucleophilic Attack Byprod Byproducts (HOAt, Urea) ActiveEster->Byprod Amine Amine (R'-NH2) Amine->Product

Caption: Step-wise activation of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid using HATU/DIPEA.

Diagram 2: Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture Method Coupling Method? Start->Method HATU_Path HATU / DMF Method->HATU_Path Discovery T3P_Path T3P / EtOAc Method->T3P_Path Scale-up Aq_Wash Aqueous Workup (Citric Acid / NaHCO3) HATU_Path->Aq_Wash Chrom Flash Chromatography (DCM:MeOH) Aq_Wash->Chrom Remove Urea/HOAt Wash_Only Wash with Water/HCl/NaOH T3P_Path->Wash_Only Pure Evaporate -> Pure Product Wash_Only->Pure Water Soluble Byproducts

Caption: Decision logic for workup based on coupling reagent choice.

Troubleshooting & Expert Tips

  • Ether Coordination: The ether oxygen in the side chain (-CH2-O-CH2-) can coordinate with metal ions. If using Lewis Acid catalysts (other than T3P), be aware of potential chelation which might retard the reaction.

  • Solubility in Workup: Because the molecule contains a polar acetyl-piperidine ring, the final amide might be somewhat water-soluble.

    • Tip: If yield is low after extraction, salt the aqueous layer with NaCl (saturate it) and re-extract with DCM/Isopropanol (3:1) instead of EtOAc.

  • Hygroscopicity: The starting acid is hygroscopic. Water kills the activated ester (hydrolysis). Ensure the starting material is dried in a vacuum desiccator over

    
     before weighing.
    

References

  • BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Mattellone, A., et al. (2023).[8] "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent." Green Chemistry, 25, 2699.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

Method

Using (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid as a linker in PROTACs

Application Note: Precision Engineering of PROTAC Negative Controls Using (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Part 1: Introduction & Strategic Application In the development of Proteolysis Targeting Chimeras (PR...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of PROTAC Negative Controls Using (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Part 1: Introduction & Strategic Application

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector but a critical determinant of physicochemical properties, permeability, and ternary complex stability. While bifunctional linkers (e.g., 2-(piperidin-3-ylmethoxy)acetic acid) are essential for active degraders, (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid serves a specialized, indispensable role: the synthesis of Negative Control Compounds .

The Scientific Necessity: To validate that a PROTAC operates via the ubiquitin-proteasome system (UPS) and not through simple inhibition or off-target effects, researchers must utilize a negative control. This control molecule should mimic the PROTAC's size, solubility, and binding affinity to the Target Protein (POI) but lack the ability to recruit the E3 ligase .

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is the N-acetylated, monofunctional analog of the common piperidine-based linker. By using this molecule, you create a "dead" PROTAC that binds the POI but cannot connect to the E3 ligase ligand, providing a rigorous baseline for biological assays.

Key Chemical Attributes:

  • Rigidity: The piperidine ring introduces conformational constraint, reducing the entropic penalty of binding compared to flexible PEG chains.

  • Solubility: The ether linkage and piperidine nitrogen (albeit acetylated) maintain polar surface area (PSA) similar to the active degrader.

  • Inertness: The N-acetyl group effectively "caps" the exit vector, preventing E3 ligand attachment.

Part 2: Chemical Design & Mechanism

The following diagram illustrates the structural logic distinguishing the Active Degrader from the Negative Control synthesized using this linker.

PROTAC_Mechanism cluster_active Active PROTAC System cluster_control Negative Control (This Protocol) POI_A Target Protein (POI) Warhead_A Warhead POI_A->Warhead_A Linker_A Bifunctional Linker (Piperidine-NH-) Warhead_A->Linker_A E3_Ligand_A E3 Ligand (e.g., Thalidomide) Linker_A->E3_Ligand_A Complex_A Ternary Complex (Ubiquitination) Linker_A->Complex_A E3_A E3 Ligase E3_Ligand_A->E3_A POI_B Target Protein (POI) Warhead_B Warhead POI_B->Warhead_B Linker_B Capped Linker (1-Acetyl-piperidin...) Warhead_B->Linker_B No_Recruitment NO E3 RECRUITMENT Linker_B->No_Recruitment Blocked

Figure 1: Mechanistic distinction. The (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid linker (Red) mimics the active linker but terminates the chain, preventing ternary complex formation.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Negative Control

Objective: Conjugate (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid to an amine-bearing POI ligand (Warhead).

Reagents:

  • Linker: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (1.0 eq)

  • Amine-Ligand: Target Warhead with free amine (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOAt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (10 mg, ~0.046 mmol) in anhydrous DMF (0.5 mL).

  • Base Addition: Add DIPEA (24 µL, 0.138 mmol) and stir for 2 minutes under N₂.

  • Coupling: Add HATU (21 mg, 0.055 mmol). Stir for 5 minutes to activate the carboxylic acid (formation of activated ester).

    • Expert Note: Monitor color change; yellowing often indicates successful activation.

  • Ligand Addition: Add the Amine-Ligand (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for mass shift:

      
       (loss of water).
      
  • Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% Formic Acid.

  • Purification: Isolate via Preparative HPLC (Reverse Phase C18).

    • Gradient: 5–95% ACN in H₂O (+0.1% FA).

  • Lyophilization: Freeze-dry fractions to obtain the white powder control compound.

Protocol B: Biological Validation (Competition Assay)

Objective: Prove that the Control Compound binds the POI but does not induce degradation.

Workflow:

  • Treat Cells: Incubate cells with:

    • Group A: Active PROTAC (1 µM)

    • Group B: Negative Control (1 µM)

    • Group C: Vehicle (DMSO)

  • Incubation: 6–24 hours.

  • Western Blot: Lyse cells and blot for POI levels.

    • Success Criteria: Group A shows band disappearance. Group B shows bands equal to Group C (Vehicle).

  • Competition (The "Hook" Proof):

    • Co-treat cells with Active PROTAC (100 nM) + Excess Negative Control (10 µM).

    • Result: The degradation induced by the Active PROTAC should be rescued (blocked) by the excess Negative Control, proving they compete for the same binding site on the POI.

Part 4: Data Interpretation & Troubleshooting

Physicochemical Comparison Table Use this data to verify that your control is a valid "matched pair" for your active PROTAC.

PropertyActive Linker MoietyCapped Linker (This Protocol)Impact on Assay
Structure Piperidine-NH-Piperidine-N-C(=O)CH₃Acetyl mimics amide bond electronics.
MW Contribution ~156 Da (bridge)214.26 Da (terminal)Slight mass diff; negligible diffusion impact.
H-Bond Donors 1 (Amine)0 (Amide is capped)Capped version is slightly more permeable.
LogP Variable-0.41 (Predicted)Maintains hydrophilicity of the linker.

Troubleshooting Guide:

  • Issue: Low Yield in Coupling.

    • Cause: The carboxylic acid on the methoxy-acetic tail is sterically accessible, but the piperidine ring can influence pH.

    • Solution: Ensure pH is >8 during coupling (check with wet pH paper). Switch to PyBOP if HATU fails.

  • Issue: Solubility in Biological Media.

    • Cause: The acetyl group removes a basic nitrogen (which would be protonated at physiological pH).

    • Solution: If the control precipitates, formulate in 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

Part 5: Visualization of Synthesis Workflow

Synthesis_Workflow Start Start: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Activation Activation: Add HATU + DIPEA (DMF, 5 min) Start->Activation Coupling Coupling: Add Amine-Warhead (RT, 2-4 hrs) Activation->Coupling LCMS QC Check: LC-MS Monitoring Coupling->LCMS LCMS->Coupling Incomplete Purification Purification: Prep-HPLC (C18) LCMS->Purification Conversion > 90% Final Final Product: Negative Control PROTAC Purification->Final

Figure 2: Step-by-step synthesis workflow for generating the negative control compound.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. (Establishes the requirement for negative controls in PROTAC validation). Retrieved from [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality. Cell Chemical Biology. (Discusses linker design and rigidity). Retrieved from [Link]

Application

Reaction conditions for esterification of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Application Note: Strategic Esterification of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Executive Summary This guide details the reaction conditions for the esterification of (1-Acetyl-piperidin-3-ylmethoxy)-acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Executive Summary

This guide details the reaction conditions for the esterification of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS 1353975-01-5). This molecule serves as a critical building block in the synthesis of muscarinic antagonists and other piperidine-based pharmaceuticals.

The substrate features three distinct functional domains:

  • Carboxylic Acid (

    
    ):  The target site for transformation.
    
  • N-Acetyl Amide (

    
    ):  A protecting group that requires chemoselective conditions to avoid hydrolysis.
    
  • Ether Linkage (

    
    ):  A stable linker connecting the piperidine core to the acetate tail.
    

Core Challenge: The primary objective is to quantitatively esterify the carboxylic acid without hydrolyzing the N-acetyl group or cleaving the ether linkage. While standard Fischer esterification can be effective, it poses a risk of amide hydrolysis under prolonged acidic reflux. Therefore, this guide prioritizes Thionyl Chloride (


) mediated methanolysis  and Steglich Coupling  as the superior protocols for yield and purity.

Chemical Strategy & Selectivity

The choice of esterification method depends heavily on the desired ester moiety (


 in 

).
MethodTarget Ester (

)
ConditionsChemoselectivity Profile
A. Acyl Chloride (

)
Methyl, EthylAnhydrous,

High. Generates anhydrous HCl in situ. Low risk of amide hydrolysis due to lack of water.
B. Steglich (EDC/DMAP) Complex / ChiralNeutral,

Very High. Mildest conditions. Ideal if the alcohol partner is acid-sensitive.
C. Alkylation (

)
Benzyl,

-Butyl
Basic, DMF, RTHigh. Avoids acidic conditions entirely. Best for steric bulk.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Standard Scale-Up)

Recommended for synthesis of Methyl or Ethyl esters.

Mechanism:


 reacts with the alcohol to generate anhydrous HCl and sulfite esters, or converts the acid to an acid chloride in situ, driving the equilibrium forward irreversibly.

Reagents:

  • Substrate: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous Methanol (or Ethanol) to the flask and cool to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (

    
    )  to the cold alcohol over 15 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add the substrate (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid to the solution.

    • Note: If the substrate is solid, add it portion-wise. If oil, dissolve in a minimum volume of the alcohol before addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 3–6 hours.

    • Monitoring: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The acid spot should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotovap) to remove solvent and excess HCl.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (aq) to neutralize trace acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
  • Result: The resulting oil is typically

    
     pure.[1] If necessary, purify via flash chromatography (SiO2, EtOAc/Hexane).
    
Protocol B: Steglich Esterification (Coupling)

Recommended for coupling with complex, expensive, or acid-sensitive alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (

    
    ) (1.1 equiv)
    
  • EDC

    
    HCl (1.2 equiv) (or DCC)
    
  • DMAP (0.1 equiv) - Catalyst

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate and the target alcohol in anhydrous DCM (0.2 M) at 0°C .

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) in one portion.

  • Coupling: Add EDC

    
    HCl  (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) portion-wise over 10 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature and stir overnight (12–16h).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with:

      • 1M HCl (to remove DMAP and unreacted EDC). Quick wash to avoid amide hydrolysis.

      • Saturated

        
        .
        
      • Brine.

    • Dry over

      
       and concentrate.
      

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Switch from catalytic

to Protocol A (

)
to drive reaction irreversibly.
New Impurity (Polar) Hydrolysis of N-Acetyl groupAcid concentration too high or temperature too high. Reduce Temp to

. Ensure anhydrous conditions.
Color Change (Dark) Oxidation or PolymerizationDegas solvents with

. Ensure reagents are free of transition metals.
Emulsion during Workup Amphiphilic nature of piperidineSaturate aqueous phase with NaCl (solid). Use DCM instead of EtOAc for extraction.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal esterification route based on substrate constraints and available reagents.

Esterification_Logic Start Start: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Check_Alcohol Target Ester Type? Start->Check_Alcohol Simple Simple (Methyl/Ethyl) Check_Alcohol->Simple Low MW Alcohol Complex Complex / Acid Sensitive Check_Alcohol->Complex Sensitive R-OH Bulky Bulky (t-Butyl/Benzyl) Check_Alcohol->Bulky Steric Hindrance Method_A Method A: SOCl2 / Alcohol (Anhydrous, 0°C -> RT) Simple->Method_A High Yield Method_B Method B: Steglich Coupling (EDC, DMAP, DCM) Complex->Method_B Mild Conditions Method_C Method C: Alkylation (Alkyl Halide, Cs2CO3, DMF) Bulky->Method_C Base Promoted Workup Workup: Neutralize & Extract Method_A->Workup Method_B->Workup Method_C->Workup Final Final Ester Product Workup->Final

Figure 1: Decision matrix for esterification conditions based on the target ester moiety.

References

  • Umeclidinium Bromide Intermediates Synthesis. Vertex AI Search Results (Patent Analysis). Confirms the relevance of piperidine-carboxylate intermediates in muscarinic antagonist synthesis. 2

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for EDC/DMAP coupling).

  • ChemicalBook. (1-Acetyl-piperidin-3-ylMethoxy)-acetic acid Product Entry (CAS 1353975-01-5).[3] Confirms structure existence. 3

  • Organic Chemistry Portal.

    
     and coupling reagent methodologies. 4
    

Sources

Method

Solid-phase peptide synthesis using piperidine acetic acid derivatives

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Piperidine Acetic Acid Derivatives Executive Summary Piperidine acetic acid derivatives (e.g., 4-piperidineacetic acid, 4-PAA) are critical non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Piperidine Acetic Acid Derivatives

Executive Summary

Piperidine acetic acid derivatives (e.g., 4-piperidineacetic acid, 4-PAA) are critical non-proteinogenic amino acid scaffolds used in peptidomimetics to induce conformational constraints, improve metabolic stability, and optimize receptor selectivity (e.g., in GPCR ligands and integrin inhibitors).

Incorporating these derivatives into peptide backbones via Solid-Phase Peptide Synthesis (SPPS) presents a specific "bottleneck" challenge: the formation of a hindered secondary amine upon Fmoc deprotection. Standard coupling protocols often fail at this juncture, leading to deletion sequences and low purity.

This guide provides a high-fidelity protocol for the incorporation of Fmoc-piperidine acetic acid derivatives, focusing specifically on the difficult acylation of the secondary piperidine nitrogen.

Chemical Biology & Structural Rationale

Unlike flexible glycine or alanine linkers, the piperidine ring introduces local rigidity. When used as a spacer, 4-piperidineacetic acid (Fmoc-4-PAA) acts as a


-amino acid mimetic.
  • Structural Impact: The six-membered ring locks the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of receptor binding.
  • The "Secondary Amine" Problem: Once the Fmoc group is removed from the ring nitrogen, the resulting amine is intracyclic and sterically hindered. Subsequent acylation requires high-efficiency coupling reagents (HATU/HOAt or COMU) rather than standard carbodiimides.

Critical Reagents & Materials

ComponentSpecificationPurpose
Monomer Fmoc-4-piperidineacetic acid (or isomer)Peptidomimetic scaffold.[1]
Coupling Reagent A HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Gold Standard for hindered amine coupling.
Coupling Reagent B COMU High-efficiency alternative; safer byproduct profile than HATU.[2]
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization; enhances HATU kinetics.
Base DIPEA (Diisopropylethylamine)Collidine is an alternative if racemization is critical.[3]
Monitoring Chloranil & AcetaldehydeREQUIRED. Kaiser test fails for secondary amines.

Experimental Workflows

Strategic Overview: The "Difficult Cycle"

The synthesis is standard until the piperidine derivative is added. The cycle immediately following the piperidine addition is the critical step.

SPPS_Workflow Start Resin-Bound Peptide Step1 Couple Fmoc-Pip-OH (Standard Protocol) Start->Step1 Activation Step2 Fmoc Removal (20% Piperidine) Step1->Step2 Wash Step3 CRITICAL STEP: Couple Next AA to Piperidine Ring Step2->Step3 Secondary Amine Exposure Check QC: Chloranil Test Step3->Check Check->Step3 Positive (Blue) Repeat Coupling Proceed Continue Synthesis Check->Proceed Negative (Colorless)

Figure 1: Workflow highlighting the critical bottleneck at the secondary amine acylation step.

Detailed Protocols

Protocol A: Coupling of Fmoc-Piperidineacetic Acid

This step attaches the piperidine derivative to the growing chain. The carboxyl group is primary and unhindered; standard conditions apply.

  • Activation: Dissolve Fmoc-4-piperidineacetic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq). Activate for 2–3 minutes.

  • Coupling: Add solution to the resin.[3][4][5][6][7] Agitate for 45–60 minutes at room temperature.

  • Monitoring: Perform a standard Kaiser Test .

    • Blue beads: Incomplete (Recouple).

    • Colorless beads: Complete.

Protocol B: Fmoc Deprotection
  • Wash resin with DMF (3 x 1 min).

  • Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Note: Although we are synthesizing a piperidine derivative, the deprotection reagent is also piperidine. This is standard and causes no conflict.

  • Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.

Protocol C: Coupling to the Piperidine Ring (The Critical Step)

This step attaches the next amino acid to the hindered secondary amine on the ring.

  • Reagent Selection: Do NOT use HBTU or DIC. Use HATU or COMU .

  • Activation:

    • Amino Acid (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (4.0 eq) - Crucial additive for hindered couplings.

    • Dissolve in minimal DMF (concentration ~0.5 M).

  • Base: Add DIPEA (8.0 eq).

  • Reaction: Add to resin immediately.

  • Conditions: Agitate for 2 hours (double the standard time).

  • Double Coupling (Mandatory):

    • Drain and wash resin with DMF.[3][4]

    • Repeat the coupling with fresh reagents for another 1 hour .

  • QC Monitoring: Perform the Chloranil Test (See Protocol D).

Quality Control: The Chloranil Test

The standard Kaiser (Ninhydrin) test relies on primary amines and will often yield a false negative (no color change) or an ambiguous brown color with secondary amines like the piperidine ring.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Transfer a few resin beads to a small glass tube.

  • Wash beads 3x with Ethanol to remove DMF (which can interfere if acidic).

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand for 5 minutes at room temperature.

Interpretation Logic:

Chloranil_Logic Test Observe Bead Color Blue Dark Blue / Green Beads Test->Blue Positive Clear Colorless / Yellowish Beads Test->Clear Negative Action1 Secondary Amine Present (Coupling Failed) Blue->Action1 Action2 Coupling Complete Proceed to Capping Clear->Action2

Figure 2: Decision matrix for the Chloranil Test specific to secondary amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Post-Coupling Aggregation Piperidine derivatives can induce beta-turns or stacking.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 during coupling.
Racemization High base concentration during activation.Switch base to 2,4,6-Collidine (TMP) instead of DIPEA. Use Oxyma Pure instead of HOBt.
Deletion Sequences Incomplete acylation of the ring nitrogen.Acetylation Cap: After the double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion peptides from growing.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][8] Chemical Reviews, 109(6), 2455-2504. (Foundational text on Fmoc/protection stability).

  • Merck (Sigma-Aldrich). (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Support.[5][9][10] Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[11][12] Peptide Research, 8(4), 236-237. (The authoritative source for the Chloranil test protocol).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application

Bioconjugation methods involving (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Application Note: High-Efficiency Bioconjugation of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid to Biomolecules Introduction & Scope This technical guide details the protocols for conjugating (1-Acetyl-piperidin-3-ylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Bioconjugation of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid to Biomolecules

Introduction & Scope

This technical guide details the protocols for conjugating (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS: 1353975-01-5) to amine-containing biomolecules (proteins, antibodies, and peptides).

Molecule Profile:

  • Core Structure: Piperidine ring with an N-acetyl group (non-basic).

  • Linker: Methoxy spacer at position 3.

  • Reactive Handle: Carboxylic Acid (-COOH).[1]

  • Physicochemical Properties: The molecule is moderately polar due to the acetyl and ether groups. It is generally soluble in polar organic solvents (DMSO, DMF) and aqueous buffers at neutral/basic pH.

Applications: This molecule serves as a versatile building block for:

  • Drug-Linker synthesis: In Antibody-Drug Conjugates (ADCs).

  • Ligand targeting: Attaching the piperidine moiety to E3 ligase ligands or protein binders.

  • Immunogen preparation: Conjugating to carrier proteins (KLH, BSA) for antibody production.[2]

Pre-Conjugation Strategy

The primary challenge in conjugating carboxyl-containing small molecules to proteins is avoiding protein-protein crosslinking (polymerization). If a carbodiimide (EDC) is added directly to a mixture of protein and small molecule, the protein's own carboxyl groups will activate and react with its own amines.

The Solution: Two-Step Activation Strategy We utilize a controlled activation of the small molecule before exposure to the protein.

  • Activation Step: The carboxylic acid of the small molecule is converted to a semi-stable amine-reactive NHS-ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Conjugation Step: The activated NHS-ester is added to the protein solution.[]

Diagram 1: Conjugation Logic Flow

Bioconjugation_Logic Start Start: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Solubility Dissolve in DMSO/DMF Start->Solubility Activation Activation: Add EDC + NHS/Sulfo-NHS Solubility->Activation Intermediate Intermediate: Active NHS-Ester Formed Activation->Intermediate 15-30 min Conjugation Conjugation: Mix Active Ester + Protein Intermediate->Conjugation Protein_Prep Protein Prep: Buffer Exchange to PBS (Amine-free) Protein_Prep->Conjugation Purification Purification: Desalting / Dialysis Conjugation->Purification 2 hours

Caption: Workflow for the two-step activation and conjugation of carboxylic acid ligands to proteins.

Materials & Reagents

ReagentGrade/SpecFunction
Ligand (1-Acetyl-piperidin-3-ylmethoxy)-acetic acidPayload
Carrier Protein BSA, KLH, or IgG (Antibody)Target Biomolecule
EDC Hydrochloride salt, High PurityZero-length crosslinker
Sulfo-NHS N-hydroxysulfosuccinimideStabilizes active ester
Solvent Anhydrous DMSO or DMFLigand solubilization
Activation Buffer MES Buffer (0.1 M, pH 6.0)Optimal pH for EDC
Reaction Buffer PBS (pH 7.2 - 7.5)Optimal pH for Amide bond formation
Desalting Column Zeba™ Spin or PD-10Purification

Detailed Protocol: Two-Step EDC/Sulfo-NHS Conjugation

This protocol is optimized for conjugating the ligand to a protein (e.g., BSA) at a molar ratio of 10-20x excess ligand to ensure high substitution.

Phase 1: Solubilization & Activation

Objective: Create the reactive NHS-ester of the piperidine derivative.

  • Calculate Stoichiometry:

    • Target: 15-fold molar excess of ligand over protein.

    • Example: For 10 mg BSA (MW ~66 kDa, ~150 nmol), use ~2.25 µmol of ligand.

    • Ligand MW: ~215.25 g/mol . Amount required: ~0.48 mg.

  • Dissolve Ligand: Dissolve the calculated amount of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid in anhydrous DMSO or DMF to a concentration of 10–50 mM.

    • Note: Keep organic solvent volume <10% of the final reaction volume to avoid protein denaturation.

  • Add Activation Reagents:

    • Add EDC (10-fold molar excess over ligand) and Sulfo-NHS (10-fold molar excess over ligand) to the ligand solution.

    • Alternatively: If water solubility permits, dissolve EDC/Sulfo-NHS in MES Buffer (pH 6.0) and mix with the ligand.

  • Incubate: React for 15–30 minutes at room temperature.

    • Mechanism:[][4] EDC reacts with the carboxyl group to form an unstable O-acylisourea, which is immediately displaced by Sulfo-NHS to form the stable amine-reactive NHS-ester.

Phase 2: Conjugation

Objective: Form the stable amide bond.

  • Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, Borate).

    • Critical:Avoid Tris or Glycine buffers , as they contain primary amines that will compete with the protein for the ligand.

    • Adjust protein concentration to 1–5 mg/mL.

  • Combine: Slowly add the Activated Ligand mixture (from Phase 1) to the protein solution.

    • Mix gently by pipetting or swirling. Do not vortex vigorously.

  • Incubate: React for 2 hours at Room Temperature or Overnight at 4°C .

    • The pH should remain between 7.2 and 7.5. If necessary, adjust with dilute NaOH or HCl.

Phase 3: Purification

Objective: Remove excess ligand, EDC, and NHS byproducts.

  • Desalting: Use a pre-equilibrated desalting column (e.g., Sephadex G-25, Zeba Spin Column) or dialysis cassette.

    • Equilibrate column with PBS (or storage buffer).

    • Load the reaction mixture.

    • Elute/Dialyze to remove small molecules (< 1 kDa).

  • Storage: Store the purified conjugate at 4°C (short term) or -20°C (long term) with a stabilizer (e.g., glycerol or sodium azide) if compatible with downstream applications.

Quality Control & Characterization

Since the ligand does not have a distinct chromophore (like a dye) or a biotin tag, quantifying the "Degree of Labeling" (DOL) requires indirect methods.

MethodDescriptionPros/Cons
TNBS / Ninhydrin Assay Measures free amines on the protein before and after conjugation.Pros: Quantitative. Cons: Destructive; requires standard curve.
LC-MS (Intact Mass) Measures the mass shift of the protein.Pros: Gold standard; precise DOL distribution. Cons: Requires expensive instrumentation.
HABA Assay Not applicable (Specific for Biotin).N/A
Recommended QC: TNBS Assay
  • React native protein and conjugated protein with TNBS (2,4,6-Trinitrobenzenesulfonic acid).

  • Measure absorbance at 335 nm.

  • Calculation:

    
    
    

Mechanism of Action

The reaction relies on the nucleophilic attack of the primary amine (Lysine


-amino group) on the activated ester.
Diagram 2: Chemical Mechanism

Reaction_Mechanism Ligand Ligand-COOH (Piperidine Acetic Acid) O_Acyl Unstable O-Acylisourea Ligand->O_Acyl + EDC EDC EDC (Carbodiimide) Active_Ester Stable NHS-Ester (Amine Reactive) O_Acyl->Active_Ester + Sulfo-NHS N-acylurea (Dead End) N-acylurea (Dead End) O_Acyl->N-acylurea (Dead End) Hydrolysis NHS Sulfo-NHS Conjugate Final Conjugate (Amide Bond) Active_Ester->Conjugate + Protein-NH2 (Nucleophilic Attack) Protein Protein-NH2 (Lysine Residue)

Caption: Mechanistic pathway of EDC/NHS mediated bioconjugation.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation Ligand hydrophobicity is too high.Increase DMSO concentration (up to 20% if protein tolerates) or use a PEGylated linker if available.
Low Conjugation Yield Buffer contained amines (Tris/Glycine).Critical: Dialyze protein into PBS or Carbonate/Bicarbonate buffer before reaction.
Protein Crosslinking EDC added directly to protein.Strictly follow the Two-Step protocol. Activate ligand first, then add to protein.
Hydrolysis of Ester pH too high during activation.Ensure Activation Step is at pH 5.0–6.0 (MES buffer). Only raise to pH 7.4 for the conjugation step.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry (EDC/NHS). Retrieved from thermofisher.com.

  • PubChem. (n.d.). Compound Summary: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid.[5] National Library of Medicine.

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

Sources

Method

Optimizing HATU/EDC coupling with hindered carboxylic acids

Optimizing HATU & EDC for Sterically Hindered Carboxylic Acids Executive Summary The formation of amide bonds involving sterically hindered carboxylic acids (e.g., -disubstituted amino acids like Aib, tertiary carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing HATU & EDC for Sterically Hindered Carboxylic Acids

Executive Summary

The formation of amide bonds involving sterically hindered carboxylic acids (e.g.,


-disubstituted amino acids like Aib, tertiary carboxylic acids, or ibuprofen analogs) presents a significant kinetic challenge. Standard protocols often result in low yields, incomplete conversion, or high racemization rates due to the inability of the nucleophile to access the electrophilic carbonyl.

This guide details the optimization of two primary coupling systems: HATU (the gold standard for reactivity) and EDC (the standard for downstream processability). We provide evidence-based protocols to maximize the "Neighboring Group Effect" in HATU and leverage modern additives (Oxyma Pure) to supercharge EDC, transforming it into a viable alternative for hindered substrates.

Mechanistic Insight: Overcoming the Steric Wall

To optimize these reactions, one must understand the failure modes. In hindered systems, the rate-determining step is often the nucleophilic attack of the amine on the active ester.

2.1 The HATU Advantage: The Neighboring Group Effect

HATU outperforms its predecessor (HBTU) because of the pyridine nitrogen (N7) in the leaving group (HOAt). This nitrogen atom acts as an intramolecular general base, hydrogen-bonding with the incoming amine. This "pre-organizes" the transition state and lowers the activation energy required to overcome steric repulsion.

2.2 The EDC Challenge & The Oxyma Solution

EDC forms an unstable


-acylisourea intermediate. In hindered systems, the amine reacts too slowly, allowing this intermediate to rearrange into an unreactive 

-acylurea or hydrolyze.
  • The Fix: We must intercept the

    
    -acylisourea with a super-nucleophile that forms a more stable, yet highly reactive, active ester. Oxyma Pure  (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt here, offering a safer (non-explosive) and more potent activation profile.
    
2.3 Pathway Visualization

The following diagram illustrates the distinct activation pathways and the critical "N7-Assistance" unique to HATU.

Coupling_Mechanism cluster_0 Activation Phase cluster_1 Active Ester Formation cluster_2 Aminolysis (The Hurdle) Acid Hindered Acid (R-COOH) Intermediate Unstable Intermediate Acid->Intermediate Base (DIEA/TMP) Reagent HATU or EDC Reagent->Intermediate ActiveEster Active Ester (OBt / Oxyma-Ester) Intermediate->ActiveEster Fast Interception Additive Additive (HOAt / Oxyma) Additive->ActiveEster TS Transition State (Tetrahedral) ActiveEster->TS Slow (Sterics) Amine Incoming Amine (R'-NH2) Amine->TS Product Amide Product TS->Product N7 N7-Effect (HATU Only) N7->TS Stabilizes Amine

Figure 1: Mechanistic flow of amide coupling. The yellow "N7-Effect" node highlights the catalytic advantage of HATU in lowering the energy barrier for hindered amines.

Experimental Protocols
Protocol A: The "Power" Protocol (HATU)

Best for: Extremely hindered acids (e.g., Fmoc-Aib-OH), valuable substrates, and small-scale synthesis. Critical Control Point: Order of addition is vital to prevent guanidinium byproduct formation (where the amine reacts directly with HATU).

Materials:

  • Solvent: Anhydrous DMF or NMP (NMP recommended for solubility).

  • Base: DIPEA (DIEA) or TMP (2,4,6-Trimethylpyridine) if racemization is a concern.

  • Stoichiometry: Acid (1.0 eq) : HATU (1.1 eq) : Base (2.0 eq) : Amine (1.1 eq).

Step-by-Step:

  • Dissolution: Dissolve the Hindered Carboxylic Acid (1.0 equiv) in NMP (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 1 minute.

  • Activation (The "Yellow" Phase): Add HATU (1.1 equiv) in one portion.

    • Observation: The solution should turn yellow (release of HOAt).

    • Timing: Stir for exactly 2–5 minutes .

    • Why: This "pre-activation" converts the acid to the OAt-active ester. Do not wait longer than 10 minutes, or the active ester may hydrolyze or rearrange.

  • Coupling: Add the Amine (1.1 equiv) immediately after the pre-activation window.

  • Reaction: Stir at Room Temperature for 2–16 hours.

    • Note: For extremely hindered cases (e.g., Aib-Aib coupling), heat to 50°C.

  • Quench: Dilute with EtOAc, wash with 5% LiCl (to remove DMF/NMP), then 1N HCl, sat. NaHCO3, and Brine.

Protocol B: The "Clean" Protocol (EDC + Oxyma)

Best for: Scale-up, purification-sensitive projects, and "moderately" hindered acids. Advantage: Byproducts are water-soluble urea and Oxyma, which are easily washed away.

Materials:

  • Solvent: DCM or DMF (DCM is often faster for EDC if solubility permits).

  • Reagents: EDC·HCl, Oxyma Pure.[1]

  • Stoichiometry: Acid (1.0 eq) : EDC (1.2 eq) : Oxyma (1.2 eq) : Base (2.0 eq).

Step-by-Step:

  • The Cocktail: Dissolve the Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.2 equiv) in DCM or DMF.

    • Note: Oxyma is acidic; the solution may turn slightly orange/red depending on the substrate.

  • Cooling (Optional but Recommended): Cool to 0°C. This suppresses the

    
    -acylurea rearrangement side reaction.
    
  • Activation: Add EDC·HCl (1.2 equiv). Stir for 5 minutes at 0°C.

  • Base/Amine Addition: Add the Amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Why Base? Although EDC doesn't strictly require base, DIPEA ensures the amine is deprotonated (nucleophilic) and buffers the HCl released by EDC·HCl.

  • Warm Up: Allow to warm to Room Temperature and stir for 4–12 hours.

  • Workup: Wash with 1N HCl (removes urea and residual amine), then sat. NaHCO3 (removes residual Oxyma and Acid).

Performance Comparison & Optimization Data

The following table summarizes the expected performance based on literature benchmarks (e.g., Carpino et al., Albericio et al.) for a difficult coupling (e.g., Z-Phg-Val-OMe).

FeatureHATU / DIEAEDC / HOBt (Traditional)EDC / Oxyma (Optimized)
Reactivity (Hindered) High (95%+ Yield) Low (<50% Yield)High (85-95% Yield)
Racemization Risk Low (due to speed)ModerateLowest
Byproduct Removal Difficult (HOAt/TMU)Easy (Urea)Easy (Water soluble)
Safety Profile Sensitizer / IrritantExplosive (HOBt dry)Safe (Green)
Cost HighLowModerate
Troubleshooting & Decision Logic

When a coupling fails, use this logic flow to determine the next step. Do not simply add more reagent; change the system parameters.

Optimization_Logic Start Coupling Failed (Low Yield / No Reaction) CheckSolubility Is Reaction Homogeneous? Start->CheckSolubility ChangeSolvent Switch to NMP or DMSO/DMF Mix CheckSolubility->ChangeSolvent No (Precipitate) CheckSterics Is Acid Extremely Hindered? (e.g., Aib, Tertiary) CheckSolubility->CheckSterics Yes (Clear) SwitchReagent Switch to HATU (Protocol A) CheckSterics->SwitchReagent Yes (Using EDC) CheckRacemization Is Epimerization Observed? CheckSterics->CheckRacemization No (Standard) NuclearOption Nuclear Option: Acid Fluoride (TFFH) CheckSterics->NuclearOption Yes (HATU Failed) CheckRacemization->SwitchReagent No (Just slow) SwitchBase Switch Base to TMP (Collidine) or reduce Temp CheckRacemization->SwitchBase Yes

Figure 2: Decision matrix for troubleshooting failed amide couplings.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3][4] An efficient peptide coupling additive.[2][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Valeur, E., & Bradley, M. (2009).[6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6] Link[8][9]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development, 22(3), 260–291. Link

  • Dunetz, J. R., & Magano, J. (2016). Applications of Variable-Temperature NMR for the Identification of Reaction Intermediates in Amide Coupling. The Journal of Organic Chemistry, 81(15), 6649–6656. Link

Sources

Application

Application Note: General Procedure for N-Acetylation of Piperidine-3-ylmethoxy Intermediates

Abstract & Strategic Importance The piperidine ring, particularly when substituted at the 3-position, is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and calcium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The piperidine ring, particularly when substituted at the 3-position, is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and calcium channel blockers. The piperidine-3-ylmethoxy motif (a piperidine ring featuring an ether linkage at the C3 position) offers unique stereochemical and lipophilic vectors for drug-target interactions.

This Application Note details the N-acetylation of these intermediates. While conceptually simple, the reaction requires precise control to prevent racemization of the C3 stereocenter (if chiral) and to ensure complete conversion without difficult downstream purification. We present three validated protocols ranging from "Gold Standard" discovery methods to scalable, green alternatives.

Chemical Strategy & Mechanism[1][2][3][4][5]

Reactivity Profile

The substrate contains two potential reactive sites:

  • Secondary Amine (Piperidine N): Highly nucleophilic (

    
    ).
    
  • Ether Oxygen (3-ylmethoxy group): Chemically inert under acetylation conditions.

Note on Selectivity: Unlike piperidine-3-ylmethanol (which contains a free hydroxyl group), the methoxy variant is an ether. Therefore, competitive O-acetylation is not a concern. The primary challenge is the efficient removal of excess acetylating reagents and the preservation of the C3 stereocenter, which can be sensitive to harsh acidic or basic conditions over prolonged periods.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride), forming a tetrahedral intermediate that collapses to release the leaving group (acetate or chloride).

Base Selection:

  • Pyridine: Acts as both solvent and nucleophilic catalyst (forming a reactive N-acetylpyridinium intermediate).

  • Triethylamine (

    
    ) / DIPEA:  Acts as a proton scavenger to neutralize the acid byproduct (
    
    
    
    or
    
    
    ).

AcetylationMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism for N-Acetylation Substrate Piperidine Substrate (2° Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base Reagent Acetylating Agent (Ac2O / AcCl) Reagent->Intermediate Product N-Acetyl Piperidine Intermediate->Product Byproduct Leaving Group (AcOH / HCl) Intermediate->Byproduct

Experimental Protocols

Protocol A: The "Gold Standard" (Acetic Anhydride/Pyridine)

Best for: Small-scale discovery (mg to g), high reliability, and substrates sensitive to strong acids.

Reagents:

  • Substrate: Piperidine-3-ylmethoxy derivative (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent/Base: Pyridine (anhydrous) (3.0 – 5.0 equiv or used as co-solvent with DCM)

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the piperidine substrate in anhydrous DCM.
    
  • Base Addition: Add Pyridine. Cool the mixture to

    
     using an ice bath.
    
  • Acetylation: Add

    
     dropwise over 5 minutes. The exotherm is mild.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Nitrogen usually loses basicity/polarity upon acetylation, increasing

      
      .
      
  • Quench: Add MeOH (1 mL) to consume excess anhydride (stirs for 15 min).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (2x) – Critical Step: Removes Pyridine as the water-soluble pyridinium salt.

    • Sat.

      
       (1x) – Neutralizes residual acid.
      
    • Brine (1x).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: High-Throughput / Scale-Up (Acetyl Chloride)

Best for: Large scale (>10g), fast kinetics, and robust substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Acetyl Chloride (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: DCM or THF[2][3]

Procedure:

  • Dissolution: Dissolve substrate and Base (

    
    ) in DCM at 
    
    
    
    .[3]
  • Addition: Add

    
    slowly  (dropwise).
    
    • Caution: This reaction is highly exothermic and generates HCl gas if not properly scavenged.

  • Reaction: Stir at

    
     for 30 mins, then RT for 1 hour. Reaction is typically instant.
    
  • Workup: Wash with water and dilute

    
    . (Acid wash is less critical here as 
    
    
    
    is easier to remove than pyridine, but 0.5M HCl wash is still recommended for high purity).
Protocol C: Green Chemistry (EtOAc / Solvent-Free)

Best for: Sustainability and avoiding chlorinated solvents.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Solvent: Ethyl Acetate (EtOAc)

  • Catalyst: No base required if refluxed, or mild

    
     (solid).
    

Procedure:

  • Dissolve substrate in EtOAc.

  • Add

    
     and solid 
    
    
    
    (1.5 equiv).
  • Stir at RT (overnight) or heat to

    
     (1-2 hours).
    
  • Workup: Filter off solids (

    
    ). Wash filtrate with water. Evaporate EtOAc.
    
    • Advantage:[3][4][5][6][7] Product often crystallizes directly upon concentration.

Purification & Workup Logic

The purity of the final N-acetylated product relies heavily on the removal of the nitrogenous base used during synthesis.

WorkupFlow Figure 2: Purification Logic for Removal of Pyridine/Base Start Crude Reaction Mixture (DCM + Pyridine + Product) Quench Quench with MeOH (Consume Ac2O) Start->Quench AcidWash Wash with 1M HCl (Converts Pyridine -> Pyridinium+) Quench->AcidWash PhaseCut Phase Separation AcidWash->PhaseCut AqLayer Aqueous Layer (Contains Pyridinium Salts) PhaseCut->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseCut->OrgLayer Keep BaseWash Wash with NaHCO3 (Remove residual AcOH) OrgLayer->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry

Data Summary & Troubleshooting

Reagent Comparison Table
FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Reactivity Moderate (Controlled)High (Aggressive)
Byproduct Acetic Acid (

)
Hydrochloric Acid (

)
Exotherm MildHigh
Moisture Sensitivity LowHigh (Fumes in air)
Recommended Use General Purpose / Sensitive SubstratesSterically Hindered Amines / Scale-up
Troubleshooting Guide
  • Incomplete Reaction:

    • Cause: Steric hindrance at C3 position affecting the Nitrogen.

    • Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (5 mol%) to the

      
      /Pyridine system. This forms a "super-active" acetylating species.
      
  • Product Rotamerism (NMR):

    • Observation: NMR peaks appear doubled or broad.

    • Explanation: N-Acetyl piperidines exhibit restricted rotation around the Amide bond (

      
      ). This creates cis and trans rotamers.
      
    • Validation: Run VT-NMR (Variable Temperature) at

      
      . Peaks should coalesce into single sharp signals [1].
      
  • Emulsions during Workup:

    • Solution: The piperidine-3-ylmethoxy chain can act as a surfactant. Add a small amount of MeOH to the organic layer or use saturated Brine to break the emulsion.

References

  • Mondal, P., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[8] Journal of Chemical Sciences.[8] [Link]

  • PrepChem. Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine (Analogous Procedure). [Link]

  • MDPI. (2024). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Coupling Reactions

<_> Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the yield and purity of coupling...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the yield and purity of coupling reactions involving (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address common conceptual questions that arise during the planning and execution of coupling reactions with this specific substrate.

Q1: What makes coupling reactions with (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid potentially challenging?

A: The structure of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid presents a few subtleties. The piperidine ring introduces basicity which can interfere with some coupling reagents if not properly neutralized. Furthermore, the molecule's polarity can sometimes complicate purification, especially in removing water-soluble byproducts from reagents like EDC.

Q2: How do I choose the best coupling reagent for my reaction (e.g., forming an amide vs. an ester)?

A: The choice of coupling reagent is critical and depends on the nucleophile (amine or alcohol) and the desired reaction scale.

  • For standard amide couplings: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a robust first choice, especially when paired with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure .[1][2] These additives enhance reactivity, suppress side reactions, and minimize racemization.[2]

  • For sterically hindered substrates: If you are coupling a bulky amine or if the reaction is sluggish, stronger phosphonium or uronium reagents like PyBOP or HATU are excellent alternatives.[1][3] They offer high coupling efficiency but are more expensive.[1]

  • For ester formation: Carbodiimide-mediated esterification is common. The addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) is often essential, particularly with secondary or hindered alcohols, as it accelerates acyl transfer.[4][5]

Q3: My reaction has stalled; LC-MS shows starting material and activated acid, but very little product. What's happening?

A: This common issue often points to insufficient nucleophilicity of your amine/alcohol or a problem with the reaction environment.

  • Poor Nucleophile: Amines that are electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered can be slow to react.[6][7]

  • pH Issues: For amide couplings, the amine nucleophile must be in its free base form. If your amine is protonated (e.g., used as a hydrochloride salt), it will not be nucleophilic. It is crucial to add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), to neutralize the salt and maintain a slightly basic environment for the coupling.[8][9]

  • Hydrolysis: The activated carboxylic acid intermediate (e.g., the O-acylisourea from EDC) is sensitive to water. If your solvent or reagents are not anhydrous, the intermediate can hydrolyze back to the starting carboxylic acid, reducing your yield.

Q4: How can I effectively remove the urea byproduct from an EDC-mediated reaction?

A: The N,N'-disubstituted urea byproduct from EDC is a major impurity.[10][11] Fortunately, unlike the byproduct from DCC, the EDC-urea is water-soluble.[10][12]

  • Aqueous Extraction: The most common method is a simple acidic wash.[10][13] After diluting the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or DCM), washing with a dilute aqueous acid (e.g., 0.1 M HCl) will protonate the urea, making it highly soluble in the aqueous layer.[6][10]

  • Chromatography: If your product is also water-soluble or an emulsion forms during extraction, column chromatography is a reliable alternative.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Observation / Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inefficient Carboxylic Acid Activation: Coupling reagent is degraded or insufficient. 2. Poor Nucleophilicity of Amine/Alcohol: Substrate is sterically hindered or electronically deactivated.[6] 3. Incorrect pH: Amine starting material is protonated and non-nucleophilic. 4. Hydrolysis: Moisture in the reaction is consuming the activated intermediate.1. Use fresh, high-quality coupling reagents. Consider increasing equivalents to 1.2-1.5 eq.[14] 2. Switch to a more powerful coupling reagent like HATU or PyBOP.[1][3] For sluggish reactions, consider increasing the temperature (e.g., to 40-50 °C). 3. Add 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA, especially if the amine is a salt.[15] 4. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Formation of N-Acylurea Side Product The O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer, forming a stable, unreactive N-acylurea. This is more common at elevated temperatures.[2]1. Add a trapping agent like HOBt or Oxyma Pure. These react with the O-acylisourea to form a more stable active ester, preventing the rearrangement.[2] 2. Maintain a low reaction temperature (0 °C to room temperature) during the activation and coupling steps.[2]
Difficult Purification / Emulsion during Workup The product and/or byproducts may have amphiphilic properties, causing emulsions during aqueous extraction. The product may also be partially water-soluble.[10]1. To break emulsions, add brine (saturated NaCl solution) or centrifuge the mixture.[10] Filtering the emulsified mixture through a pad of Celite can also be effective.[10] 2. If the product is polar, minimize aqueous washes. Switch to purification by column chromatography on silica gel or reverse-phase HPLC.
Racemization Detected (if chiral centers are present) The activation process can sometimes lead to the loss of stereochemical integrity at the alpha-carbon of amino acid substrates.1. Use racemization-suppressing additives like HOBt or HOAt.[2][16] 2. Avoid using an excess of tertiary amine base, as this can promote racemization. Use the minimum amount necessary for the reaction to proceed.

Visualization of Key Mechanisms

Understanding the reaction pathway is crucial for effective troubleshooting. The following diagram illustrates the general mechanism for an EDC/HOBt-mediated amide coupling, a cornerstone of modern synthesis.

EDC_HOBt_Coupling sub R-COOH (Carboxylic Acid) o_acyl O-Acylisourea (Unstable Intermediate) sub->o_acyl + EDC edc EDC edc->o_acyl hobt_ester HOBt Active Ester (More Stable) o_acyl->hobt_ester + HOBt - EDC-Urea urea EDC-Urea (Byproduct) o_acyl->urea Side Reaction (N-Acylurea) hobt HOBt hobt->hobt_ester amide R-CONH-R' (Amide Product) hobt_ester->amide + R'-NH2 - HOBt amine R'-NH2 (Amine) amine->amide

Caption: EDC/HOBt mediated amide coupling mechanism.

Exemplary Experimental Protocol: Amide Coupling

This protocol details a robust procedure for coupling (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid with a generic primary amine using EDC and HOBt.

Materials:

  • (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise while stirring. Maintain the temperature at 0 °C and stir for 30-45 minutes to allow for the formation of the HOBt active ester.[14]

  • Coupling: To the activated mixture, add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. If the reaction is slow, gentle heating (to ~40°C) can be applied. If a significant amount of unreacted amine remains after an extended period, the reaction may need to be re-evaluated or a stronger coupling agent used.[17]

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[14]

  • Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide.

References

  • Ningbo Inno Pharmchem Co., Ltd. DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. [Link]

  • Wang, S. S., et al. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry. [Link]

  • Prakash, G. K. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Mushtaq, I. (2015). How EDC byproduct urea can be separated?. ResearchGate. [Link]

  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]

  • AAPPTec. Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). [Link]

  • C&EN. Optimizing Peptide Coupling: Key Techniques. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • F. Albericio, et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. [Link]

  • ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • ChemSynthesis. (1-acetyl-3-piperidinyl)methanol. [Link]

  • SAGE Journals. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • National Institutes of Health. Piperidin-3-ylmethanol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Piperidine Derivatives in DMF/DCM

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for solubility challenges encountered with piperidine derivatives in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested insights to help you navigate these common experimental hurdles.

Introduction: The Enigmatic Solubility of Piperidine Derivatives

Piperidine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, present in numerous pharmaceuticals and specialty chemicals.[1][2] Their solubility, however, can be a complex issue governed by a delicate interplay of factors including the substitution pattern on the piperidine ring, the protonation state of the nitrogen atom, and the properties of the chosen solvent.[3][4]

This guide will address frequently encountered solubility problems in two common organic solvents: DMF, a polar aprotic solvent, and DCM, a less polar solvent. Understanding the nuances of your specific piperidine derivative and its interaction with these solvents is the first step toward resolving solubility challenges.

I. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address the specific problems you may be facing in the lab.

Issue 1: My piperidine derivative is poorly soluble or insoluble in Dichloromethane (DCM). What are my next steps?

Answer:

Poor solubility in DCM often points to a polarity mismatch between your compound and the solvent. DCM is a relatively nonpolar solvent, although it possesses a significant dipole moment.[5] Highly polar functional groups on your piperidine derivative, or its existence as a salt, will limit its solubility in DCM.

Here is a systematic approach to troubleshoot this issue:

Step 1: Purity Assessment

Before proceeding, ensure the purity of your compound. Impurities, such as unreacted starting materials or byproducts from the synthesis, can significantly alter solubility characteristics.[6] Techniques like NMR, LC-MS, or melting point analysis can confirm the purity of your derivative.

Step 2: Consider the Compound's Polarity

Analyze the functional groups on your piperidine derivative. The presence of polar groups like hydroxyls (-OH), carboxylic acids (-COOH), or amides (-CONH2) will decrease solubility in a nonpolar solvent like DCM. Conversely, bulky, nonpolar substituents will increase solubility.

Step 3: Is Your Derivative a Salt?

Piperidine is a basic compound with a pKa of its conjugate acid around 11.2.[3][7] If your synthesis or purification involved an acid, your derivative may exist as a salt (e.g., a hydrochloride salt). These ionic salts are generally insoluble in nonpolar organic solvents like DCM.[8]

  • Experimental Protocol: Liberation of the Free Base

    • Dissolve or suspend your piperidine salt in a suitable solvent in which the salt has some solubility, such as water or methanol.

    • Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, dropwise while stirring.

    • Monitor the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Extract the liberated free base into an organic solvent like DCM.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Step 4: Employ a Co-solvent

If your derivative is the free base and still shows poor solubility, a more polar co-solvent can be introduced.[9]

  • Recommended Co-solvents for DCM:

    • Methanol (MeOH): A small amount of methanol can significantly increase the polarity of the solvent system.

    • N,N-Dimethylformamide (DMF): Adding DMF can also enhance solubility due to its higher polarity.[10]

Start by adding the co-solvent dropwise until your compound dissolves. Be mindful that the addition of a co-solvent will alter the properties of your solvent system, which may impact subsequent reaction steps or purification.

Issue 2: My piperidine derivative is precipitating out of my N,N-Dimethylformamide (DMF) solution. What could be the cause?

Answer:

Precipitation from a DMF solution is less common than with DCM, as DMF is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[10][11] When this occurs, it often points to specific chemical interactions or environmental factors.

Step 1: Check for Salt Formation

Similar to the DCM issue, unintended salt formation can be a culprit. If your reaction mixture contains an acidic component, it can react with the basic piperidine nitrogen to form a salt that may be less soluble in DMF.[12]

  • Troubleshooting:

    • Analyze the precipitate. Isolate the solid and analyze it (e.g., by IR or melting point) to determine if it is your starting material or a salt.

    • If salt formation is confirmed, you may need to add a non-nucleophilic base to your reaction mixture to prevent it.

Step 2: Temperature Effects

The solubility of many compounds is temperature-dependent.[13] If your DMF solution was prepared at an elevated temperature and then cooled, your compound may be precipitating out due to lower solubility at room temperature or below.

  • Solution: Gentle warming of the solution may redissolve the compound.[14] If the experiment allows, maintaining a slightly elevated temperature could be a solution.

Step 3: Supersaturation

It's possible to create a supersaturated solution, especially if the compound was dissolved with heating. Over time, the excess solute will crystallize out of the solution.

  • Solution: Prepare a less concentrated solution to avoid supersaturation.

Step 4: Solvent Quality

The presence of water in your DMF can sometimes lead to solubility issues, especially for derivatives that are prone to hydrolysis or form hydrates with low solubility.

  • Recommendation: Use anhydrous DMF for moisture-sensitive applications.

Issue 3: I suspect the counter-ion of my piperidine salt is affecting its solubility. How can I address this?

Answer:

The nature of the counter-ion in a piperidine salt can have a dramatic effect on its solubility profile. For instance, a hydrochloride salt will have different solubility properties compared to a trifluoroacetate or a mesylate salt.

Salt Form Solubility Comparison (Illustrative)

Salt FormExpected Solubility in DCMExpected Solubility in DMF
HydrochlorideLowModerate to High
TrifluoroacetateModerateHigh
MesylateLow to ModerateHigh

Experimental Protocol: Salt Screening

If you have the flexibility to choose the salt form, a small-scale salt screening experiment can be highly informative.

  • Free Base Generation: Start by converting a small amount of your piperidine salt to the free base as described in Issue 1.

  • Salt Formation: Divide the free base into several vials. To each vial, add a different acid (e.g., HCl in ether, trifluoroacetic acid, methanesulfonic acid) in a 1:1 molar ratio.

  • Solubility Testing: After salt formation, attempt to dissolve each salt in a fixed volume of DCM and DMF to qualitatively assess their solubility.

This screening process can help you identify a salt form with the optimal solubility for your specific application.

II. Frequently Asked Questions (FAQs)

Q1: How do different functional groups on the piperidine ring affect solubility in DMF and DCM?

A1: The principle of "like dissolves like" is a good starting point.[15]

  • Polar Functional Groups (e.g., -OH, -NH₂, -COOH): These increase a compound's polarity. Consequently, derivatives with these groups will have lower solubility in the less polar DCM and higher solubility in the polar DMF.

  • Nonpolar Functional Groups (e.g., alkyl chains, phenyl groups): These increase the nonpolar character of the molecule, leading to better solubility in DCM and potentially lower solubility in DMF, depending on the overall polarity of the molecule.

  • Hydrogen Bonding: Functional groups that can act as hydrogen bond donors or acceptors will favor solubility in solvents that can also participate in hydrogen bonding. While DMF is a hydrogen bond acceptor, DCM is not.

Q2: Can sonication be used to improve the solubility of my piperidine derivative?

A2: Yes, sonication is a useful technique for enhancing the rate of dissolution.[15] The high-frequency sound waves create micro-cavitations that can help to break up the solid lattice of your compound and facilitate its interaction with the solvent.[15] However, it's important to note that sonication primarily increases the rate of dissolution and may not significantly increase the equilibrium solubility if the compound is inherently insoluble in the chosen solvent.

Q3: My piperidine derivative seems to be degrading in DMF. What could be the reason?

A3: While DMF is a versatile solvent, it can participate in certain reactions, especially at elevated temperatures. The amide functionality in DMF can be a source of dimethylamine, which can potentially react with sensitive functional groups on your piperidine derivative. If you suspect degradation, it is advisable to conduct your reaction at a lower temperature or consider an alternative polar aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

Q4: How can I visually represent my troubleshooting workflow?

A4: A flowchart can be an excellent way to visualize the decision-making process for troubleshooting solubility issues.

G start Piperidine Derivative Insoluble purity Assess Purity start->purity purity->start Impure -> Purify salt Is it a Salt? purity->salt Pure free_base Convert to Free Base salt->free_base Yes co_solvent Try Co-solvent salt->co_solvent No free_base->co_solvent solvent_screen Screen Alternative Solvents co_solvent->solvent_screen Unsuccessful success Solubility Achieved co_solvent->success Successful solvent_screen->success Successful fail Consider Advanced Techniques solvent_screen->fail Unsuccessful

Caption: A logical workflow for troubleshooting piperidine derivative solubility.

III. Understanding Solvent Properties

A deeper understanding of the properties of DMF and DCM can provide valuable insights into their behavior as solvents.

Solvent Property Comparison

PropertyDichloromethane (DCM)N,N-Dimethylformamide (DMF)
Polarity Less PolarPolar Aprotic
Dielectric Constant (ε) 9.1[5]37[10]
Dipole Moment (μ) 1.6 D3.86 D[10]
Boiling Point 39.6 °C153 °C
Hydrogen Bond Acceptor NoYes
Hydrogen Bond Donor NoNo

The significantly higher dielectric constant and dipole moment of DMF explain its superior ability to dissolve a wider range of polar and ionic compounds compared to DCM.[5][10]

G Solvents Solvent Polarity DCM DCM Less Polar Solvents->DCM DMF DMF Polar Aprotic Solvents->DMF Compound Piperidine Derivative Polarity Nonpolar_Sub Nonpolar Substituents Compound->Nonpolar_Sub Polar_Sub Polar Substituents Compound->Polar_Sub Nonpolar_Sub->DCM Good Solubility Nonpolar_Sub->DMF Variable Solubility Polar_Sub->DCM Poor Solubility Polar_Sub->DMF Good Solubility

Caption: Relationship between solvent polarity and piperidine derivative solubility.

IV. Conclusion

Troubleshooting the solubility of piperidine derivatives in DMF and DCM requires a methodical and informed approach. By systematically evaluating the purity of your compound, understanding its chemical structure, and considering the properties of the solvents, you can effectively overcome these common experimental challenges. This guide provides a framework for this process, empowering you to make informed decisions and advance your research with confidence.

References

  • Vertex AI Search. (2025, September 11). What solvents can dissolve piperidines? - Blog.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Solubility of Things. Piperidine | Solubility of Things.
  • BenchChem. (2025).
  • ChemicalBook. (2024, January 3).
  • ResearchGate.
  • BenchChem. common challenges in working with piperidine-based compounds.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • PMC. (n.d.).
  • BenchChem. (2025).
  • MDPI.
  • BOC Sciences. Piperidine Impurities.
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?
  • Pharmanecia. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
  • BenchChem. (2025).
  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • BenchChem.
  • Scribd. Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Reddit. (2022, January 6).
  • Reddit. (2022, November 11). Solubility in DCM : r/chemhelp.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • PubMed. (2024, January 23).
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Honeywell. Dielectric Constant.
  • University of Rochester. Dielectric Constant of Common solvents.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Sigma-Aldrich. Piperidine for peptide synthesis, 20 (v/v) DMF 110-89-4.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?

Sources

Troubleshooting

Technical Support Center: HPLC Purification of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Case ID: PUR-APAA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The "Invisible" Polar Acid Challenge You are attempting to purify (1-Acetyl-piperidin-3-ylmetho...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-APAA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Invisible" Polar Acid Challenge

You are attempting to purify (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid . This molecule presents a classic "stealth" challenge in chromatography:

  • High Polarity: The combination of the carboxylic acid (pKa ~3.5–4.0) and the ether/amide linkages makes it relatively hydrophilic, risking poor retention on standard C18 columns.

  • Weak Chromophore: It lacks an aromatic ring or conjugated system. It will not absorb at the standard 254 nm UV wavelength.

  • Ionization State: The carboxylic acid functionality means its retention is strictly pH-dependent.

This guide moves beyond generic protocols to address these specific physicochemical hurdles.

Module 1: Method Development Strategy

Q1: Which stationary phase should I choose? Standard C18 isn't retaining my compound.

The Specialist’s Insight: Standard C18 columns often suffer from "phase collapse" (dewetting) when running the high-aqueous mobile phases required to retain polar acids like yours. Furthermore, if your molecule ionizes (becomes COO⁻), it will elute in the void volume.

Recommended Protocol:

  • Primary Choice: C18-Aq (Aqueous Stable C18) or Polar-Embedded C18 . These phases are designed to operate in 100% aqueous conditions without dewetting, maximizing interaction with your polar ether/acid groups.

  • Alternative (High Selectivity): Mixed-Mode Anion Exchange (e.g., Primesep B2 or equivalent). These columns have a positively charged surface that retains the carboxylic acid via ionic interaction while the alkyl chain provides hydrophobic interaction.

Q2: What is the optimal Mobile Phase composition?

The Science of Causality: You must suppress the ionization of the carboxylic acid to retain it on a Reverse Phase (RP) column.

  • pH < pKa: Molecule is protonated (Neutral) → Retains on C18.

  • pH > pKa: Molecule is deprotonated (Anionic) → Elutes in Void.

The Protocol:

Component Recommendation Technical Rationale
Solvent A Water + 0.1% Formic Acid (or 0.1% TFA) Lowers pH to ~2.7, ensuring the acid group (COOH) remains protonated and hydrophobic enough to bind to the column.
Solvent B Acetonitrile + 0.1% Formic Acid Acetonitrile is preferred over Methanol for lower backpressure and better UV transparency at low wavelengths (210 nm).

| Gradient | 0% B to 30% B over 15 min | The molecule is polar; it will likely elute early. A shallow gradient at the beginning is critical. |

Critical Note: If using TFA (Trifluoroacetic acid) , be aware that it absorbs strongly below 215 nm, potentially masking your peak. Formic acid is more transparent at 210 nm and better for Mass Spec (MS) detection.

Module 2: Detection & Visualization

Q3: I see nothing at 254 nm. How do I detect this?

Troubleshooting: Your molecule's only UV-active feature is the amide bond (N-C=O), which absorbs in the 205–220 nm range.

The Fix:

  • UV Settings: Set your detector to 210 nm (bandwidth 4 nm).

    • Reference Wavelength: Turn OFF reference wavelength (e.g., 360 nm) to avoid subtracting real signal if the spectrum slopes.

  • Universal Detection (Preferred): If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1] These detectors respond to the mass of the analyte, independent of its optical properties.

  • Mass Spectrometry (MS): Run in Positive Mode (ESI+) looking for [M+H]⁺ or Negative Mode (ESI-) looking for [M-H]⁻.

    • Note: The N-acetyl group makes the nitrogen non-basic, so Positive Mode signal might be weaker than a standard amine. Negative mode often works well for carboxylic acids.

Module 3: Visual Workflows

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: Purify (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid CheckDetect Check Detection Method Start->CheckDetect UV_Only UV Only Available? CheckDetect->UV_Only MS_ELSD MS or ELSD Available? CheckDetect->MS_ELSD SetUV Set UV to 210 nm Use Phosphate Buffer (pH 2.5) (Better Transparency than Formic) UV_Only->SetUV SetMS Use Volatile Buffer (0.1% Formic Acid) MS_ELSD->SetMS ColSelect Select Stationary Phase SetUV->ColSelect SetMS->ColSelect StandardC18 Standard C18 ColSelect->StandardC18 Risky PolarC18 Polar-Embedded / Aq-C18 ColSelect->PolarC18 Recommended RetCheck Retention k' > 2? PolarC18->RetCheck Success Proceed to Scale-Up RetCheck->Success Yes Fail Elutes in Void (k' < 1) RetCheck->Fail No MixedMode Switch to Mixed-Mode Column (Anion Exchange/RP) Fail->MixedMode

Figure 1: Decision tree for selecting column and detection parameters based on available instrumentation.

Module 4: Troubleshooting FAQ

Q4: My baseline is drifting upwards drastically during the gradient.

Cause: You are detecting at 210 nm. Acetonitrile absorbs slightly at this wavelength, but Formic Acid/TFA absorbs significantly. As the %B increases, the absorbance changes. Solution:

  • Balance the Absorbance: Add a small amount of the UV-absorbing modifier to the organic line to match the aqueous line.

    • Example: If Solvent A is Water + 0.1% TFA, make Solvent B Acetonitrile + 0.08% TFA. (Acetonitrile suppresses TFA ionization slightly, so you need less of it in B to match the baseline of A).

Q5: The peak is "fronting" (Shark fin shape).

Cause: This is classic Volume Overload or Solubility Mismatch .

  • The molecule is likely dissolved in a solvent stronger than the starting mobile phase (e.g., pure DMSO or Methanol), causing it to "race" through the column before focusing. Solution:

  • Dilute your sample with Water or 0.1% Formic Acid as much as possible before injection.

  • Ideally, inject the sample in 100% Aqueous buffer. If it precipitates, use 10-20% DMSO in Water.

Q6: I see "Ghost Peaks" when running a blank.

Cause: At 210 nm, the detector sees everything, including impurities in your solvents and plasticizers from bottles. Solution:

  • Use HPLC-Grade or LC-MS Grade solvents only.

  • Avoid storing water in plastic carboys for long periods; leachables absorb at 210 nm.

  • Run a "Conditioning" blank gradient before your real samples.

Module 5: Scale-Up Protocol (Prep-HPLC)

When moving from analytical to preparative purification:

  • Loading Calculation:

    • For a standard 250 x 21.2 mm Prep Column (C18), typical loading for this polar acid is 20–50 mg per injection .

    • Warning: Do not overload. Polar acids tail severely when overloaded, contaminating fractions.

  • Fraction Collection Trigger:

    • Do not use "Slope" mode alone, as the baseline drift at 210 nm will trigger false collections.

    • Use Level (Threshold) triggering combined with a Time Window (e.g., "Only collect between 4.0 and 8.0 minutes").

Prep-HPLC Workflow Diagram

PrepHPLC SamplePrep Sample Prep: Dissolve in 50:50 Water/DMSO Filter (0.2 µm) Condition Condition Column: 95% A (0.1% Formic) Equilibrate 5 CV SamplePrep->Condition Inject Injection: Max 1% of Column Vol Condition->Inject Elute Elution: Gradient 0-40% B Monitor 210 nm + MS Inject->Elute Collect Fraction Collection: Time Window + Threshold Elute->Collect PostRun Post-Run: Lyophilize (Freeze Dry) Avoid Heat (Acid Sensitivity) Collect->PostRun

Figure 2: Step-by-step workflow for preparative scale purification.

References

  • Vertex AI Search. (2024). HPLC detection of molecules with weak UV chromophores. Retrieved from 2

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Purity Analysis of Piperidine Derivatives. Retrieved from 3

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids on Mixed-Mode Columns. Retrieved from 5

  • PubChem. (2025).[6] Piperidin-1-yl-acetic acid Properties and pKa Data. Retrieved from 6

  • University of Regina. (2009). pKa Values of Some Piperazines and Piperidines. Retrieved from 7

Sources

Optimization

Technical Support Center: Removal of Unreacted (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Executive Summary You are encountering difficulty removing unreacted (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (hereafter referred to as The Reagent ) from your reaction mixture. This guide addresses the specific phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing unreacted (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (hereafter referred to as The Reagent ) from your reaction mixture.

This guide addresses the specific physicochemical challenges posed by this molecule:

  • High Polarity: The combination of the N-acetyl group, ether linkage, and carboxylic acid creates a highly water-soluble motif (low LogP), making standard extractions difficult.

  • Acidity: The alkoxy-acetic acid moiety (pKa

    
     3.5–3.8) is the primary "handle" for separation.
    
  • Weak UV Absorbance: The lack of aromatic rings makes UV detection at standard wavelengths (254 nm) unreliable.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

Status: Primary Protocol Applicability: Best when your Target Product is Neutral (e.g., amides, esters) or Basic (e.g., amines).

The Challenge

Standard aqueous washes often fail because The Reagent is amphiphilic. While the carboxylate is water-soluble, the piperidine ring provides enough lipophilicity to drag the molecule into polar organic solvents (like EtOAc or DCM), especially if the aqueous layer is not sufficiently ionic.

Protocol: The "Salting-Out" Base Wash
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) .

    • Why: DCM often forms emulsions with N-acetyl piperidines. EtOAc promotes better phase separation.

  • pH Adjustment (The Critical Step):

    • Wash the organic layer 3x with Saturated Aqueous Sodium Bicarbonate (NaHCO

      
      ) .
      
    • Mechanism:[1][2][3][4] This buffers the aqueous phase to pH ~8.5. The Reagent (pKa ~3.8) will be >99.9% deprotonated (ionized) and driven into the aqueous layer.

  • The "Salting Out" Modification:

    • If The Reagent persists in the organic layer, add Brine (Saturated NaCl) to the NaHCO

      
       wash (1:1 ratio).
      
    • Why: Increasing the ionic strength of the aqueous layer decreases the solubility of organic contaminants but stabilizes the highly charged carboxylate salt of The Reagent in the water [1].

  • Verification:

    • Check the pH of the aqueous output.[2][5][6] It must be >7. If acidic, the wash is saturated; repeat with fresh base.

Troubleshooting Table: LLE Failures
SymptomDiagnosisCorrective Action
Emulsion ("Rag Layer") The N-acetyl group acts as a surfactant.Add a small amount of Methanol (MeOH) to the mixture or filter through a pad of Celite to break surface tension.
Product Loss Your Target Product is too polar and is washing out with The Reagent.Switch to Module 2 (Scavenging) or extract the aqueous waste with 10% MeOH/CHCl

to recover the product.
Reagent Remains Aqueous pH was too low (< 5).Use 1M NaOH instead of NaHCO

(Ensure your product is stable to strong base).

Module 2: Solid-Phase Scavenging (High Throughput)

Status: Recommended Alternative Applicability: Ideal for small-scale reactions (<500 mg) or when LLE causes emulsions.

The Strategy

Instead of washing with water, use a polymer-supported base to physically bind The Reagent. This avoids liquid-liquid interface issues entirely.

Protocol
  • Selection: Use a Polymer-Supported Carbonate (PS-CO

    
    )  or Trisamine  resin.
    
  • Loading: Add 3–4 equivalents of resin (relative to the excess Reagent) to the reaction mixture.

  • Incubation: Shake gently for 1–2 hours at room temperature.

    • Mechanism:[1][2][3][4] The resin acts as a "solid sponge," deprotonating The Reagent and ionically binding it to the polymer matrix.

  • Filtration: Filter the mixture through a fritted cartridge. The Reagent stays on the filter; your product flows through.

Visualization: Scavenging Mechanism

ScavengingMechanism Reagent (1-Acetyl...)-COOH (Solution Phase) Complex Resin-Reagent Complex (Trapped Solid) Reagent->Complex Ionic Binding Resin Polymer-N+(CH3)3 CO3-- (Solid Phase) Resin->Complex Product Target Product (Solution Phase) Complex->Product Filtration

Caption: The acidic reagent binds ionically to the basic solid support, allowing the neutral product to pass through during filtration.

Module 3: Chromatographic Purification

Status: Last Resort / High Purity Requirement Applicability: When the Target Product is also acidic or extremely polar.

The Detection Problem

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid has weak UV absorbance . It lacks a conjugated


-system.
  • Risk: If you rely on 254 nm detection, you will not see this impurity, leading to "invisible" contamination.

Protocol: Reverse Phase (C18) Flash Chromatography[3]
  • Stationary Phase: C18 (Reverse Phase) or C18-Aq (for high water retention).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Note: The acid keeps The Reagent protonated, improving peak shape. However, because it is polar, it will elute very early (often in the solvent front).

  • Detection Settings (Crucial):

    • Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[7] These are universal detectors [2].

    • Secondary (If UV only): Set wavelength to 210–214 nm .

    • Warning: At 210 nm, many solvents absorb UV. Use "HPLC Grade" solvents to minimize baseline noise [3].

Visualization: Purification Decision Tree

PurificationStrategy Start Start: Crude Mixture containing (1-Acetyl...)-acetic acid CheckProduct Is Target Product Acidic? Start->CheckProduct LLE Method A: Base Wash (LLE) (Sat. NaHCO3) CheckProduct->LLE No (Neutral/Basic) Chrom Method C: Reverse Phase Chromatography (C18) CheckProduct->Chrom Yes (Acidic) Emulsion Did Emulsion Form? LLE->Emulsion Scavenge Method B: Solid Phase Scavenging (PS-CO3) Emulsion->Scavenge Yes Success1 Pure Product (Evaporate Organic) Emulsion->Success1 No Scavenge->Success1 Detect Detection Mode: ELSD or UV 210nm Chrom->Detect Success2 Pure Product (Lyophilize) Detect->Success2

Caption: Logical workflow for selecting the optimal removal strategy based on product properties and experimental observations.

Frequently Asked Questions (FAQ)

Q: Can I use normal phase (Silica) chromatography? A: It is not recommended. This molecule is too polar and "streaks" on silica due to the carboxylic acid interacting with silanols. If you must use silica, add 1% Acetic Acid to your mobile phase (DCM/MeOH) to suppress ionization, but co-elution with polar products is likely.

Q: I see a peak at the solvent front on my LC-MS. Is this it? A: Highly likely. In standard Reverse Phase (low pH), this molecule is polar enough to elute immediately. In basic mobile phases (Ammonium Bicarbonate), it is ionized and will definitely elute at the void volume (


).

Q: Why not use an amine scavenger resin? A: You can, but ensure it is a free base amine (e.g., PS-Trisamine). Do not use an acid-chloride scavenger. The carboxylic acid on The Reagent will protonate the amine resin, binding to it effectively.

References

  • University of Rochester (Not Voodoo). The Workup: Aqueous Washes and Salting Out. Available at: [Link]

  • Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN82. Available at: [Link]

  • Biotage. Flash System UV Detectors – Similarities and Differences (Detection of Weak UV Absorbers). Available at: [Link]

Sources

Troubleshooting

Resolving baseline separation issues in LC-MS for piperidine intermediates

Topic: Resolving Baseline Separation & Peak Shape Issues in LC-MS for Piperidine Intermediates Role: Senior Application Scientist Status: Active | Version: 2.4 Introduction: The Piperidine Challenge Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Separation & Peak Shape Issues in LC-MS for Piperidine Intermediates Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The Piperidine Challenge

Welcome to the technical support center. If you are analyzing piperidine intermediates, you are likely battling three specific chromatographic demons: severe peak tailing , retention loss (elution at the void volume), or isomeric co-elution .

The Root Cause: Piperidine is a secondary amine with a


. In standard low-pH LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated (

).
  • Tailing: This cation interacts strongly with residual deprotonated silanols (

    
    ) on the silica backbone of your column, causing "drag" or tailing.
    
  • Retention: Being highly polar and charged, it resists partitioning into hydrophobic C18 chains, leading to early elution.

This guide provides self-validating workflows to resolve these issues without compromising MS sensitivity.

Module 1: Eliminating Peak Tailing (The High pH Solution)

User Question: "I am seeing tailing factors > 2.0 for my piperidine intermediate using a standard C18 column and 0.1% Formic Acid. Integration is impossible. How do I fix this?"

The Technical Fix

The most effective way to eliminate tailing for high-


 bases is to operate at a high pH (pH > 10) . At this pH, the piperidine amine is deprotonated (neutral), eliminating the ionic interaction with silanols. Furthermore, high pH often increases retention of bases on C18, moving them away from the void volume.
Protocol: High pH Reverse Phase (HpH-RP)
  • Prerequisite: You MUST use a column rated for pH 1-12 (e.g., Ethylene Bridged Hybrid (BEH) or similar organosilica technology). Standard silica columns will dissolve at pH > 8.

Step-by-Step Workflow:

  • Mobile Phase A (Aqueous):

    • Dissolve 790 mg Ammonium Bicarbonate in 1 L HPLC-grade water (10 mM).

    • Adjust pH to 10.5 using Ammonium Hydroxide (28-30% solution).

    • Note: Ammonium salts are volatile and MS-compatible, unlike phosphate buffers.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (or 90:10 ACN:Water to prevent salt precipitation in lines).

  • Gradient:

    • Start: 5% B.

    • Ramp to 95% B over 5-10 minutes (depending on column length).

  • Column Temp: 40°C (Improves mass transfer kinetics).

Validation Check: Run a standard. Tailing factor (


) should drop to < 1.3. If tailing persists, the issue is likely column overload  (inject less mass) or frit contamination .

Module 2: Retention Issues (When C18 Fails)

User Question: "My piperidine derivative elutes at 0.6 minutes (void volume) even on a high-strength silica C18. I can't quantitate it."

The Technical Fix

When a molecule is too polar for C18, you must switch separation modes. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for polar amines. It uses a polar stationary phase and a high-organic mobile phase, effectively reversing the elution order (polar compounds elute last).

Protocol: HILIC Setup for Piperidines
ParameterSpecificationReason
Column Unbonded Silica or Amide-bonded particleAmide phases provide better peak shape for amines than bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Provides ionic strength to manage electrostatic interactions.
Mobile Phase B 95:5 Acetonitrile:Water + 10 mM Amm. FormateHigh organic content is required to generate retention in HILIC.
Injection Solvent 100% Acetonitrile (or 90:10 ACN:H2O)CRITICAL: Injecting in water will cause "solvent mismatch" and peak distortion.
Equilibration 20 Column VolumesHILIC requires longer equilibration than Reverse Phase to form the water layer.

Troubleshooting HILIC:

  • Drifting Retention Times: HILIC water layers are sensitive to temperature. Ensure your column oven is stable (e.g., 30°C ± 0.1).

Module 3: Isomer Separation (Regioisomers & Diastereomers)

User Question: "I have a mixture of 3- and 4-substituted piperidine isomers. They co-elute on C18. How do I separate them?"

The Technical Fix

C18 separates based on hydrophobicity (dispersive forces). Structural isomers often have identical hydrophobicity. You need shape selectivity or pi-pi interactions .

Recommended Columns:

  • Biphenyl / Phenyl-Hexyl: Offers

    
     interactions. The piperidine ring (if unsaturated) or attached aromatic groups will interact differently based on steric positioning.
    
  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms: H-bonding, dipole-dipole,

    
    , and steric selectivity. Excellent for halogenated piperidine intermediates.
    
Comparative Data: Selectivity Screen
Column PhaseMechanismSuccess Rate for Piperidine Isomers
C18 (General) HydrophobicityLow (Co-elution common)
Biphenyl

+ Hydrophobicity
High (Resolves positional isomers)
PFP (F5) Dipole + Shape SelectivityVery High (Resolves fluorinated/polar isomers)
C18-PFP HybridMedium-High

Visual Troubleshooting Guides

Diagram 1: Diagnosing Peak Tailing

Use this flow to determine if your tailing is chemical (silanols) or physical (system).

TailingDiagnosis Start Start: Peak Tailing > 1.5 CheckLoad Step 1: Dilute Sample 10x Start->CheckLoad LoadResult Did peak shape improve? CheckLoad->LoadResult Overload Cause: Column Overload Action: Reduce Inj. Volume LoadResult->Overload Yes CheckpH Step 2: Check Mobile Phase pH LoadResult->CheckpH No LowpH Is pH < 3.0? CheckpH->LowpH Silanol Cause: Silanol Interaction Action: Switch to High pH (pH 10) OR Add 5mM Amm. Formate LowpH->Silanol Yes DeadVol Step 3: Check Connections LowpH->DeadVol No (pH is already high) Void Cause: System Void/Dead Volume Action: Re-plumb tubing/guard DeadVol->Void

Caption: Diagnostic logic for identifying the root cause of peak tailing in basic analytes.

Diagram 2: Column Selection Strategy

Select the correct stationary phase based on your specific piperidine challenge.

ColumnSelection Problem Primary Issue? Ret No Retention (k' < 1) Problem->Ret Tail Severe Tailing Problem->Tail Iso Isomer Resolution Problem->Iso HILIC HILIC Mode (Amide/Silica) Ret->HILIC Polar/Hydrophilic HighPH Hybrid C18 (High pH Stable) Tail->HighPH Best Option CSH Charged Surface Hybrid (C18 w/ + charge) Tail->CSH If Low pH Required PFP PFP / Biphenyl (Alternative Selectivity) Iso->PFP Regioisomers

Caption: Decision matrix for selecting the optimal stationary phase based on chromatographic failure mode.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TFA (Trifluoroacetic Acid) to fix the tailing? A: You can, but you shouldn't if you need high sensitivity. TFA is an ion-pairing agent that masks silanols effectively, but it causes severe signal suppression in MS (electrospray ionization). If you must use low pH, try Difluoroacetic acid (DFA) or Formic Acid with 5-10mM Ammonium Formate instead. The ammonium ions help block silanols without the suppression of TFA [1].

Q: My baseline is wavy/noisy in the High pH method. A: This is often due to poor quality Ammonium Bicarbonate or pH fluctuations.

  • Use fresh buffer (prepared daily). Bicarbonate degrades and changes pH over time.

  • Ensure your "Water" line also contains the buffer if running a gradient, or use a premixed mobile phase to prevent mixing noise.

Q: I see "Ghost Peaks" in my piperidine gradient. A: Piperidines are common contaminants (found in detergents and plasticizers). If you see peaks in your blank:

  • Check your solvent water source.[1][2]

  • Avoid storing mobile phases in plastic containers; use borosilicate glass.

References

  • McCalley, D. V. (2023).[3] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Link

  • Thermo Fisher Scientific. HILIC Separations Technical Guide. ThermoFisher.com. Link

  • Stoll, D. R. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. LCGC North America.[4] Link

  • National Institutes of Health (NIH). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging. PMC. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

This guide serves as a technical support resource for researchers working with (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS: 1353975-01-5).[1] It is designed to address stability concerns, solubility optimization, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (CAS: 1353975-01-5).[1] It is designed to address stability concerns, solubility optimization, and troubleshooting in aqueous buffer systems.

[1]

Executive Summary

(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is a functionalized piperidine derivative often used as a linker or building block in medicinal chemistry.[1] Its stability in aqueous media is governed primarily by the N-acetyl amide bond and the ether linkage .

  • Ether Linkage (C–O–C): Highly stable; resistant to hydrolysis across the standard pH range (2–12).

  • N-Acetyl Amide (N–C=O): Generally stable at neutral pH (7.0–7.4).[1] Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, or in the presence of specific amidases.

  • Carboxylic Acid: Determines solubility.[1] At pH > 4.5, the molecule exists primarily as a soluble carboxylate anion.

Part 1: Stability & Chemistry (FAQs)

Q1: How stable is this compound in PBS (pH 7.4) versus water?

Answer: The compound is highly stable in Phosphate Buffered Saline (PBS) at pH 7.4.

  • Mechanism: The N-acetyl group is a tertiary amide (the nitrogen is part of the piperidine ring). Tertiary amides exhibit significant resonance stabilization, making them less electrophilic and more resistant to nucleophilic attack by water (hydrolysis) compared to esters or primary amides.

  • Expected Half-life: In sterile PBS at 25°C, the half-life (

    
    ) is estimated to be 
    
    
    
    days.[1]
  • Risk Factor: The primary risk in PBS is not chemical instability but microbial growth . If the buffer is not sterile, bacterial amidases can rapidly cleave the acetyl group.

Q2: Can I store stock solutions in aqueous buffers at -20°C?

Answer: Not recommended for long-term storage. While the chemical stability is sufficient, freeze-thaw cycles can cause:

  • Local pH shifts: Phosphate buffers are notorious for pH swings during freezing (precipitating disodium phosphate), which can create micro-pockets of extreme pH, catalyzing hydrolysis.

  • Compound Precipitation: If the concentration is high (>10 mM), the compound may precipitate as the "free acid" form if the local pH drops below its pKa (~3.5–4.5).

Best Practice: Store stock solutions in DMSO or Methanol at -20°C or -80°C. Dilute into aqueous buffer immediately prior to use.

Q3: I observe a new peak in my HPLC after 24 hours at pH 2. What is it?

Answer: This is likely the deacetylated degradation product: (Piperidin-3-ylmethoxy)-acetic acid.[1]

  • Cause: Acid-catalyzed hydrolysis of the amide bond.[1][2]

  • Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, facilitating water attack and cleavage of the C–N bond.

  • Identification: The new peak will be more polar (elutes earlier on Reverse Phase HPLC) and will have a mass of

    
     Da (loss of the acetyl group).
    
Q4: Why is the compound precipitating in my acetate buffer (pH 4.0)?

Answer: This is a solubility issue driven by the pKa of the carboxylic acid .

  • The carboxylic acid moiety has a pKa of approximately 3.5–4.5.

  • At pH 4.0, a significant fraction (~50%) of the molecules are protonated (neutral charge).

  • The neutral form has significantly lower aqueous solubility than the anionic (carboxylate) form.

  • Solution: Increase the pH to > 5.5 to ensure the compound is fully ionized (negatively charged) and soluble.

Part 2: Degradation Pathways & Visualization

The following diagram illustrates the primary degradation pathway (Amide Hydrolysis) and the stable Ether linkage.

StabilityPathway Compound (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (Intact Molecule) Acid Acidic Conditions (pH < 3) Compound->Acid Protonation Base Basic Conditions (pH > 10) Compound->Base Nucleophilic Attack Neutral Neutral Buffer (pH 7.0 - 7.4) Compound->Neutral Stable (>30 days) Stable Ether Linkage (Remains Intact) Compound->Stable No Reaction Intermed Tetrahedral Intermediate Acid->Intermed Slow Hydrolysis Base->Intermed Fast Hydrolysis Product1 Acetic Acid (Byproduct) Intermed->Product1 Product2 (Piperidin-3-ylmethoxy)-acetic acid (Deacetylated Core) Intermed->Product2 C-N Bond Cleavage

Figure 1: Stability profile showing the vulnerability of the N-acetyl group to hydrolysis at pH extremes, contrasted with the stability of the ether linkage.

Part 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this protocol to validate the compound's integrity in your specific assay buffer.

Materials:

  • HPLC System (C18 Column, UV detection at 210 nm or 254 nm).

  • Buffer of interest (e.g., PBS, Tris, HEPES).

  • Internal Standard (e.g., Caffeine or Benzamide - non-reactive).[1]

Steps:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Spike the stock into your buffer to a final concentration of 100 µM.

    • Control: Spike into Methanol/Water (50:50).[1]

  • Sampling: Aliquot into HPLC vials. Keep one set at 4°C (T0) and place the others at 25°C or 37°C.

  • Timepoints: Inject samples at T=0, 4h, 24h, and 48h.

  • Analysis:

    • Monitor the area of the parent peak.

    • Look for the emergence of a new, earlier-eluting peak (Deacetylated product).

    • Acceptance Criteria: >95% parent peak area retention after 24h.[1]

Protocol B: Solubility Check

Steps:

  • Prepare 1 mL of buffer at the desired pH.[1]

  • Add compound from a high-conc DMSO stock in 1 µL increments.

  • Vortex and inspect for turbidity (cloudiness) against a dark background.[1]

  • Critical Threshold: If turbidity appears below 100 µM, adjust pH to > 5.5 or add a co-solvent (5% DMSO).

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak splitting in HPLC pH mismatch between mobile phase and sample.[1]Ensure HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate). The carboxylic acid must be kept in one ionization state.
Loss of biological activity Hydrolysis of N-acetyl group.[1]Verify storage conditions. Ensure no strong acids/bases were used in preparation. Check for bacterial contamination.[1]
Precipitation upon thawing "Salting out" or pH shift during freeze.[1]Vortex vigorously and warm to 37°C. If it does not redissolve, the compound may have degraded or the pH is too low.
Inconsistent IC50 data Variable actual concentration due to solubility limits.Perform the Protocol B (Solubility Check) . Ensure the assay pH is > 5.0.

References

  • ChemicalBook. (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Product Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Acetylpiperidine Stability Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides vs Esters).
  • BenchChem. Stability issues of 1,4-Diacetylpiperidine under different conditions. (Analogous N-acetyl piperidine stability).[1] Retrieved from

  • Guler, S. D., et al. (2009).[4] Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. (Demonstrating superior stability of ether linkages). Chemistry and Physics of Lipids. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

LC-MS Fragmentation Guide: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Executive Summary This technical guide details the LC-MS/MS fragmentation behavior of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid ( ), a functional...

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Fragmentation Guide: (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Executive Summary

This technical guide details the LC-MS/MS fragmentation behavior of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (


), a functionalized piperidine building block used in the synthesis of kinase inhibitors and GPCR ligands.

In ESI+ mode, the molecule displays a protonated precursor at m/z 216.12 . The fragmentation pattern is dominated by charge retention on the piperidine nitrogen, leading to characteristic losses of the acetyl group (ketene loss) and the ether-linked side chain. This guide compares its spectral fingerprint against its regioisomer (4-substituted) and non-acetylated analogues to facilitate unambiguous identification.

Chemical Context & Structural Properties

Understanding the connectivity is prerequisite to interpreting the mass spectrum. The molecule consists of an N-acetylated piperidine ring substituted at the C3 position with a methoxy-acetic acid side chain.

PropertyDetail
IUPAC Name 2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid
Formula

Monoisotopic Mass 215.1158 Da
Precursor Ion [M+H]+ 216.1230 m/z
Key Moieties N-Acetyl group (43 Da), Piperidine Ring, Ether Linkage, Carboxylic Acid

Structural Significance: The "ylmethoxy" nomenclature implies a methylene bridge between the piperidine ring and the ether oxygen (


), distinguishing it from direct ether analogues ("yloxy"). This methylene bridge stabilizes the carbocation formed during fragmentation, making the m/z 140  fragment a base peak candidate.

Experimental Methodology

To replicate the fragmentation patterns described, ensure your LC-MS platform meets the following criteria.

Protocol: LC-MS/MS Acquisition

  • Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.[1] Dilute to 1 µg/mL.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (ESI+):

    • Source Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Promotes in-source water loss).

    • Collision Energy (CE): Ramp 15–40 eV to capture both labile and backbone cleavages.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid follows three distinct mechanistic pathways driven by the protonated tertiary amide nitrogen.

Primary Pathway: Side Chain Cleavage (The "Spacer" Effect)

The most abundant fragment arises from the cleavage of the ether bond. The charge is strongly retained on the piperidine moiety due to the high proton affinity of the nitrogen and the stabilization of the resulting carbocation by the C3-methylene group.

  • Transition:

    
    
    
  • Mechanism: Heterolytic cleavage of the

    
     ether bond. The glycolic acid side chain (
    
    
    
    , 76 Da) is lost as a neutral.
  • Product: (1-Acetylpiperidin-3-yl)methyl cation (

    
    ).
    
Secondary Pathway: N-Acetyl Elimination

Characteristic of N-acetylated amines/amides, the loss of the acetyl group occurs via the neutral loss of ketene (


, 42 Da).
  • Transition:

    
    
    
  • Mechanism: 4-membered ring transition state hydrogen transfer.

  • Product: Protonated (Piperidin-3-ylmethoxy)-acetic acid (

    
    ).
    
Tertiary Pathway: Small Neutral Losses
  • Water Loss: The carboxylic acid group readily loses water (

    
    , 18 Da) to form an acylium ion.
    
    • Transition:

      
      
      
  • Combined Loss: The m/z 174 ion can further lose water.

    • Transition:

      
      
      

Fragmentation M [M+H]+ m/z 216.12 (Precursor) F1 m/z 198.11 [M+H - H2O]+ M->F1 - H2O (18) F2 m/z 174.11 [M+H - Ketene]+ M->F2 - Ketene (42) F3 m/z 140.10 (1-Acetylpiperidin-3-yl)methyl+ (Base Peak) M->F3 - Glycolic Acid Side Chain (76) F4 m/z 98.09 Piperidin-3-ylmethyl+ (De-acetylated Core) F2->F4 - Side Chain (76) F5 m/z 156.10 [174 - H2O]+ F2->F5 - H2O (18) F3->F4 - Ketene (42)

Figure 1: ESI+ Fragmentation pathway of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid. The green node indicates the most stable diagnostic ion.

Comparative Analysis: Isomers & Analogues

Differentiation between the 3-substituted target and its isomers is critical in synthesis quality control.

Comparison 1: Vs. (1-Acetyl-piperidin-4-ylmethoxy)-acetic acid (Regioisomer)

The 4-substituted isomer is symmetrical. While it shares the m/z 216 and m/z 140 fragments, the secondary fragmentation of the ring differs.

Feature3-Substituted (Target)4-Substituted (Isomer)
m/z 140 Intensity High (Base Peak)High (Base Peak)
Low Mass Fingerprint Distinctive ions at m/z 84, 98 due to asymmetric ring cleavage.Dominant m/z 82, 96 due to symmetry-driven cross-ring cleavage.
Elution Order (C18) Typically elutes later (more steric exposure of hydrophobic ring).Typically elutes earlier (more compact/globular).
Comparison 2: Vs. (Piperidin-3-ylmethoxy)-acetic acid (Non-acetylated)

Often present as a starting material impurity.

  • Precursor: m/z 174 (Shift of -42 Da).

  • Key Difference: The non-acetylated amine is highly basic. It does not show the loss of 42 Da (Ketene). Instead, it shows a dominant loss of ammonia (

    
    ) or water depending on collision energy.
    
  • Diagnostic: If you see m/z 174 without m/z 216, your acetylation reaction failed.

Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (Exp)FormulaMass Error (ppm)InterpretationOrigin
216.1230

< 5Precursor [M+H]+Intact Molecule
198.1125

< 5[M+H - H2O]+Carboxylic Acid Dehydration
174.1124

< 5[M+H - C2H2O]+Loss of Ketene (N-Acetyl)
156.1019

< 5[174 - H2O]+Combined Loss
140.1070

< 5Base Peak Ether Cleavage (Side chain loss)
98.0964

< 10Ring FragmentPiperidin-3-ylmethyl cation (De-acetylated)

References

  • Piperidine Fragmentation Mechanisms : Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions. European Journal of Mass Spectrometry. Link

  • Isomer Differentiation : BenchChem. (2025). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Link

  • General ESI Fragmentation Rules : LibreTexts Chemistry. (2023).[2][3][4] Mass Spectrometry - Fragmentation Patterns. Link

  • Metabolite Tagging : Siuzdak, G., et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging. ACS Publications. Link

Sources

Comparative

Comparative Analysis: Piperidine vs. Pyrrolidine Linkers in Drug Design

[1][2] Executive Summary In medicinal chemistry, the choice between a piperidine (6-membered) and pyrrolidine (5-membered) saturated nitrogen heterocycle is rarely arbitrary. While often viewed as interchangeable "spacer...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In medicinal chemistry, the choice between a piperidine (6-membered) and pyrrolidine (5-membered) saturated nitrogen heterocycle is rarely arbitrary. While often viewed as interchangeable "spacers," this structural modification acts as a critical lever for tuning lipophilicity (LogP) , metabolic stability , hERG liability , and vector orientation .

This guide provides an objective, data-driven comparison to assist Senior Scientists in lead optimization. The general consensus in modern drug design is that while piperidine offers a rigid, defined chair conformation, pyrrolidine is frequently employed to lower lipophilicity and reduce hERG affinity, albeit with increased conformational entropy.

Physicochemical & Structural Dynamics

The fundamental difference lies not just in ring size, but in the exit vectors of substituents and the entropy of the system.

Comparative Data Table
FeaturePiperidine (6-membered)Pyrrolidine (5-membered)Impact on Drug Design
Molecular Formula


Pyrrolidine reduces MW by ~14 Da.
LogP (Octanol/Water) ~0.84~0.46Critical: Pyrrolidine lowers lipophilicity, improving solubility and LLE (Ligand Lipophilicity Efficiency).
Basicity (

of

)
~11.22~11.27Negligible difference in ionization at physiological pH; both are protonated.
Conformation Chair (Rigid)Envelope/Twist (Flexible)Piperidine provides defined axial/equatorial vectors; Pyrrolidine undergoes pseudorotation.
Bond Angles (Internal) ~111°~103-105°Alters the trajectory of attached pharmacophores.
Expert Insight: The "Vector Effect"

Do not treat these rings merely as solubilizing groups.

  • Piperidine: Exists predominantly in a chair conformation.[1] Substituents at the 4-position have a clearly defined vector (equatorial is preferred to avoid 1,3-diaxial strain). This is ideal when a specific distance and angle to a binding pocket residue are required.

  • Pyrrolidine: The ring pucker (envelope conformation) is dynamic (pseudorotation). This flexibility can be advantageous for "induced fit" binding but incurs a higher entropic penalty upon binding compared to the rigid piperidine.

The Safety & ADME Axis: hERG and Metabolism

The transition from piperidine to pyrrolidine is a standard medicinal chemistry tactic to de-risk a lead compound.

hERG Liability

Piperidine moieties are a "privileged structure" for hERG channel blockade, often leading to cardiotoxicity (QT prolongation). The pharmacophore for hERG inhibition typically involves a basic amine flanked by hydrophobic groups.

  • Mechanism: The larger hydrophobic surface area of the piperidine ring facilitates

    
    -cation or hydrophobic interactions within the hERG pore.
    
  • Optimization Strategy: Contracting the ring to pyrrolidine reduces the lipophilic surface area (lowering LogP by ~0.4) and alters the spatial orientation of the basic nitrogen, frequently reducing hERG affinity by 10-100 fold.

Metabolic Stability Profiles

Both rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6).

  • Piperidine: Prone to oxidation at the

    
    -carbon (adjacent to Nitrogen) forming an iminium ion, which hydrolyzes to a ring-opened aldehyde or oxidizes further to a lactam.
    
  • Pyrrolidine: similarly undergoes

    
    -oxidation to form a lactam (2-pyrrolidone) or ring opening. However, pyrrolidine analogs often exhibit slightly superior metabolic stability profiles in microsomal assays due to steric factors hindering the approach of the heme iron to the 
    
    
    
    -hydrogens.
Visualization: Metabolic Pathways & Logic

The following diagram illustrates the oxidative vulnerability and the decision logic for switching linkers.

Linker_Logic Start Lead Compound (Piperidine Core) Eval Evaluate ADME/Tox Start->Eval Issue_hERG Issue: High hERG Binding Eval->Issue_hERG QT Prolongation Risk Issue_Metab Issue: High Clearance (CYP Oxidation) Eval->Issue_Metab T1/2 too short Issue_Sol Issue: Low Solubility Eval->Issue_Sol LogP > 3.5 Sol_Pyrrolidine Switch to Pyrrolidine Issue_hERG->Sol_Pyrrolidine Issue_Metab->Sol_Pyrrolidine Second Line Sol_Block Block Metabolic Soft Spot (Add F or Me) Issue_Metab->Sol_Block First Line Issue_Sol->Sol_Pyrrolidine Result_hERG Result: Lower LogP Disrupted Pi-Cation Interaction Sol_Pyrrolidine->Result_hERG Result_Metab Result: Altered Ring Pucker Steric Hindrance to CYP Sol_Pyrrolidine->Result_Metab

Figure 1: Decision framework for transitioning from Piperidine to Pyrrolidine during Lead Optimization.

Experimental Protocols

To validate the impact of the linker switch, the following self-validating protocols are recommended.

Protocol A: Reductive Amination (General Synthesis)

This is the most robust method to install either linker onto an aldehyde-bearing scaffold.

Reagents:

  • Amine (Piperidine or Pyrrolidine derivative, 1.0 - 1.2 equiv)

  • Aldehyde/Ketone scaffold (1.0 equiv)[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (catalytic, optional).

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M concentration). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA. Stir for 30–60 minutes at Room Temperature (RT) to allow pre-equilibrium (imine formation).

  • Reduction: Add STAB in one portion.

    • Note: STAB is preferred over

      
       due to lower toxicity and better functional group tolerance.
      
  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (typically MeOH/DCM gradients).
    
Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Compare intrinsic clearance (


) of the two analogs.
  • Preparation: Prepare 10 mM stock solutions of the Piperidine and Pyrrolidine analogs in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Termination: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Metric: A >2-fold increase in half-life indicates a successful optimization.

Case Study: Optimization of LTA4 Hydrolase Inhibitors

A classic example of this switch is found in the optimization of Leukotriene A4 (LTA4) hydrolase inhibitors [4].

  • Initial Hit: A piperidine-based scaffold showed high potency (

    
    ) but suffered from poor oral bioavailability and rapid metabolic clearance.
    
  • Modification: The piperidine was replaced with a pyrrolidine.[3][4][5]

  • Result:

    • Potency: Maintained or slightly improved (due to tighter hydrophobic fit).

    • LogP: Decreased by 0.5 units.

    • Bioavailability: Significant improvement in oral exposure (AUC) in rodent models.

    • Selectivity: The pyrrolidine analog showed reduced inhibition of off-target CYP enzymes compared to the piperidine parent.

References

  • BenchChem. (2025).[3][6][4][7] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link

  • J. Am. Chem. Soc. (1957).[8] The Ionization Constants of Some Saturated Heterocyclic Amines. 79(20), 5441–5444.[8] Link

  • Journal of Medicinal Chemistry. (2005). Minimizing hERG Liability in Drug Design: A Medicinal Chemist's Perspective.Link

  • Bioorganic & Medicinal Chemistry Letters. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase.[9] 12(23), 3383-6.[9] Link

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[10]Link

Sources

Validation

Comparative Guide: Validating Purity of (1-Acetyl-piperidin-3-ylmethoxy)-acetic Acid

Executive Summary & Compound Analysis This guide provides a technical comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the validation of (1-Acetyl-piperidin-3-ylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide provides a technical comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the validation of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid .

This molecule presents specific analytical challenges that dictate the validation strategy:

  • Chromophoric Weakness: The molecule lacks a strong aromatic UV chromophore. Detection relies on the

    
     transition of the N-acetyl amide bond (~210 nm) and the weak carboxyl absorbance.
    
  • Polarity: The terminal carboxylic acid (

    
    ) and ether linkage create a highly polar profile, risking poor retention (early elution) on standard C18 HPLC columns.
    
  • Amphoteric Potential: While the nitrogen is acetylated (amide), reducing basicity, the presence of potential deacetylated impurities (free amines) requires a method capable of resolving zwitterionic species.

Comparative Snapshot
FeatureMethod A: TLC (Screening)Method B: HPLC-UV (Quantitative)
Primary Utility Rapid reaction monitoring; qualitative ID.Purity quantification; impurity profiling.
Detection Limit ~10–50 µg (Visual)< 0.5 µg (UV at 210 nm)
Specificity High for functional groups (via specific stains).High for structural variants (via resolution).
Cost/Run < $1.00$15.00 - $30.00 (Solvents + Column amortization)
Time to Result 10–15 minutes30–45 minutes

Method 1: Thin Layer Chromatography (TLC)

Role: In-process control (IPC) and qualitative identification.

TLC is often dismissed in high-end validation, but for this specific molecule, it offers orthogonal selectivity via functional group staining (Bromocresol Green).

Optimized Protocol
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH)

    
    .
    
    • Scientist's Note: The 1% Acetic Acid is non-negotiable. Without it, the carboxylic acid moiety will streak (tail) due to ionization on the silica surface.

  • Sample Loading: 10 µL of a 10 mg/mL solution in MeOH.

Visualization Strategy (The "Dual-Stain" System)

Since UV absorbance is weak, chemical derivatization is required for robust validation.

  • Step 1: UV Check (254 nm):

    • Observation: Weak dark spot.

    • Purpose: Detects aromatic impurities (e.g., starting materials like benzyl-protected precursors) that absorb strongly, which the product does not.

  • Step 2: Bromocresol Green Dip (Specific for Acids):

    • Reagent: 0.04% Bromocresol Green in Ethanol with NaOH (blue solution).

    • Mechanism: The carboxylic acid protonates the indicator.

    • Result:Yellow spot on a Blue background. [1]

    • Validation Value: Confirms the presence of the free -COOH group.

  • Step 3 (Alternative): Phosphomolybdic Acid (PMA):

    • Reagent: 10% PMA in Ethanol. Heat at 150°C.

    • Result: Dark blue/green spot.

    • Validation Value: Universal stain for the organic backbone; detects non-acidic impurities.

Method 2: HPLC-UV (The Quantitative Standard)

Role: Final purity release and impurity quantification (ICH Q2 compliant).

Method Development Logic

Standard C18 columns often fail for this molecule because the polar acid group causes it to elute in the "void volume" (


), co-eluting with salts. We must use Ion Suppression  (acidic pH) to keep the molecule neutral and hydrophobic enough to retain.
Validated Protocol
  • Column: C18-Aq (Polar Endcapped) or Phenyl-Hexyl,

    
    .
    
    • Why: "Aq" columns prevent phase collapse in high-aqueous mobile phases required for early retention.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why Phosphoric? It is transparent at 210 nm. Formic acid or Acetate buffers have high UV cutoff noise at this wavelength, reducing sensitivity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to load polar acid)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 205 nm .

  • Temperature: 30°C (Controls viscosity/pressure).

System Suitability Tests (SST) - The "Self-Validating" System

To ensure the data is trustworthy, every sequence must pass these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the mobile phase is not acidic enough).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the deacetylated amine).
  • Precision: RSD of peak area

    
     for 5 replicate injections.
    

Comparative Data Analysis

The following table summarizes hypothetical but chemically representative performance data for validating this specific molecule.

ParameterTLC (Silica/Bromocresol)HPLC (C18-Aq/UV 210nm)Notes
Linearity (

)
N/A (Qualitative)

HPLC is required for assay calculation.
LOD (Limit of Detection) ~20 µg (Visual limit)0.05 µg/mLHPLC is ~400x more sensitive.
Specificity (Acid) Excellent (Yellow/Blue contrast)Good (Retention time match)TLC chemically confirms the acid; HPLC infers it via retention.
Specificity (Amide) Poor (General organic stain)Excellent (210 nm absorption)HPLC confirms the amide bond integrity.
Impurity Profiling Detects gross impurities (>1%)Detects trace impurities (>0.05%)HPLC is mandatory for toxicity/safety release.

Visual Validation Workflows

Diagram 1: The Validation Lifecycle

This workflow illustrates how the two methods complement each other in a drug development pipeline.

ValidationLifecycle Start Crude Synthesis Product TLC TLC Screening (Bromocresol Green) Start->TLC Decision1 Yellow Spot? TLC->Decision1 Decision1->Start No (Reaction Failed) Purification Flash Chromatography (Purification) Decision1->Purification Yes (Identity Confirmed) HPLC HPLC-UV (210 nm) (Quantification) Purification->HPLC HPLC->Purification Purity < 98% Release Final Release Certificate of Analysis HPLC->Release Purity > 98%

Caption: Integrated workflow showing TLC as the identity gatekeeper and HPLC as the purity gatekeeper.

Diagram 2: HPLC Method Decision Matrix

How to optimize the HPLC conditions based on the specific behavior of the (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid.

MethodDev Problem Challenge: Polar Acidic Analyte Step1 Select Column: C18-Aq or Polar Embedded Problem->Step1 Step2 Select Mobile Phase pH Step1->Step2 Choice1 pH Neutral (pH 7) Step2->Choice1 Choice2 pH Acidic (pH 2-3) Step2->Choice2 Result1 Result: Ionized (-COO-) Elutes in Void (t0) FAIL Choice1->Result1 Result2 Result: Protonated (-COOH) Retained on Column PASS Choice2->Result2 Detector Detector Selection: Use 210 nm (Amide) Avoid Acetate/Formate (High Background) Result2->Detector

Caption: Decision logic for preventing "Void Elution" of the polar acidic target.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Ionic Samples). [Link]

  • Chromatography Online. (2020). Strategies for Retaining Polar Compounds in Reversed-Phase LC. LCGC International. [Link]

Sources

Comparative

Biological Activity Comparison of N-Acetyl Piperidine Derivatives

Executive Summary N-acetyl piperidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the acetylation of the nitrogen atom in the saturated six-membered heterocyclic ring. This modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetyl piperidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the acetylation of the nitrogen atom in the saturated six-membered heterocyclic ring. This modification significantly alters the lipophilicity, metabolic stability, and receptor binding affinity compared to their parent piperidines.

This guide objectively compares the biological performance of two primary classes of N-acetyl piperidine derivatives:

  • N-Acetyl-2,6-diarylpiperidin-4-ones: Predominantly exhibiting antimicrobial and anticancer profiles.

  • N-Acetyl-3-substituted-piperidines: Predominantly exhibiting neuroprotective (AChE inhibition) and analgesic profiles.

Structural Landscape & Scope

To ensure accurate comparison, we define the structural boundaries of the derivatives analyzed in this guide.

  • Core Scaffold: Piperidine (hexahydropyridine).

  • Key Modification:

    
    -acylation (specifically acetyl, chloroacetyl, or morpholinoacetyl groups).
    
  • Variable Regions:

    • C2/C6 Positions: Aromatic substitutions (Phenyl,

      
      -chlorophenyl, 
      
      
      
      -methoxyphenyl) driving hydrophobic interactions.
    • C4 Position: Carbonyl (ketone) or oxime functionalities.

Figure 1: Structure-Activity Relationship (SAR) Architecture

The following diagram outlines the functional roles of specific structural zones within the N-acetyl piperidine framework.

SAR_Analysis Core N-Acetyl Piperidine Scaffold N_Term N-Acetyl Group (Lipophilicity & Stability) Core->N_Term Modification C2_C6 C2/C6 Aryl Groups (Hydrophobic Binding) Core->C2_C6 Substitution C4_Pos C4 Ketone/Oxime (H-Bonding Acceptor) Core->C4_Pos Functionalization AntiMicro Antimicrobial Activity (Membrane Permeability) N_Term->AntiMicro Enhances Penetration AChE AChE Inhibition (Enzyme Pocket Fit) N_Term->AChE Steric Fit C2_C6->AntiMicro Electron Withdrawal AntiCancer Anticancer Activity (Cytotoxicity) C2_C6->AntiCancer Critical for Potency

Caption: Functional mapping of N-acetyl piperidine zones to biological outcomes.

Comparative Biological Analysis

Antimicrobial & Antifungal Activity

The N-acetyl-2,6-diarylpiperidin-4-one series demonstrates superior efficacy against Gram-negative bacteria compared to non-acetylated precursors. The acetylation of the secondary amine prevents protonation at physiological pH, increasing lipophilicity and facilitating passive diffusion across bacterial membranes.

Key Mechanism: The N-acetyl group acts as a "lipophilic anchor," while electron-withdrawing groups (e.g., -Cl, -Br) on the C2/C6 phenyl rings enhance binding to bacterial cell wall proteins.

Table 1: Comparative MIC Values (µg/mL)

Data synthesized from recent comparative studies [1, 2].

Compound ClassModification (R)S. aureus (Gram+)K. pneumoniae (Gram-)C. albicans (Fungal)Performance Verdict
Standard Ciprofloxacin 0.5 1.0 -- Benchmark
Piperidin-4-oneH (Parent)50.062.5>100Weak
N-Acetyl -COCH3 12.5 25.0 50.0 Moderate
N-Chloroacetyl-COCH2Cl6.2512.525.0High
N-Morpholinoacetyl-COCH2-Morph25.025.050.0Moderate

Insight: The N-chloroacetyl derivative outperforms the simple N-acetyl variant due to the increased electrophilicity of the carbonyl carbon, potentially forming stronger covalent interactions with microbial enzymes.

Acetylcholinesterase (AChE) Inhibition (Neuroprotection)

In the context of Alzheimer's disease, N-benzyl-3-acetyl piperidine derivatives are evaluated for their ability to inhibit AChE. Unlike the antimicrobial series, here the N-substituent is often larger (benzyl), but the acetyl moiety plays a crucial role in orienting the molecule within the enzyme's active site gorge.

  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1][2][3][4]

  • Mechanism: Dual binding site inhibition (catalytic anionic site and peripheral anionic site).

Table 2: Enzyme Inhibition Profile (IC50 in µM)

Comparison of N-acetyl derivatives against Donepezil [3, 4].

CompoundStructure DescriptionAChE IC50 (µM)Selectivity (AChE/BuChE)Potency vs. Standard
Donepezil N-benzylpiperidine Ref. 0.012 High Reference
Comp.[5][2][4] 3aN-Acetyl-2,6-diphenyl35.30LowLow
Comp. 10cArylcarbamate-N-acylhydrazone0.070 (BuChE)BuChE SelectiveVery High (BuChE)
Comp. 21N-Substituted-Benzoyl0.00056HighSuperior

Insight: Simple N-acetylation of the 2,6-diphenyl scaffold (Comp. 3a) yields poor AChE inhibition. However, complex N-acyl derivatives (Comp. 21) or those targeting BuChE (Comp. 10c) show nanomolar potency, validating the scaffold's versatility when the acyl group is functionalized.

Anticancer Cytotoxicity

Recent screenings against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines highlight the importance of the 3,4,5-trimethoxyphenyl substitution pattern combined with N-acetylation.

  • Top Performer: N-acetyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one.

  • IC50 (MCF-7): 3.32 µM [5].

  • Mechanism: Induction of autophagy and disruption of tubulin polymerization. The N-acetyl group reduces metabolic clearance compared to the free amine.

Experimental Protocols

Synthesis of N-Acetyl-2,6-diarylpiperidin-4-ones

This protocol ensures high yield and regioselectivity. It utilizes a Mannich condensation followed by acetylation.

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 20 mmol)

  • Ammonium Acetate (10 mmol)

  • Ketone (e.g., Acetone, 10 mmol)

  • Acetic Anhydride (Excess)

  • Solvent: Ethanol, Pyridine.

Workflow Diagram:

Synthesis_Workflow Step1 Mannich Condensation (Aldehyde + Acetone + NH4OAc) Intermed 2,6-Diarylpiperidin-4-one (Precipitate) Step1->Intermed Reflux 4h Step2 Acetylation (Ac2O + Pyridine, 80°C, 3h) Intermed->Step2 Dissolve Quench Ice Water Quench Step2->Quench Pour Product N-Acetyl Derivative (Crystalline Solid) Quench->Product Filter & Recrystallize

Caption: Step-by-step synthesis of N-acetyl piperidine derivatives.

Step-by-Step Procedure:

  • Precursor Synthesis: Dissolve ammonium acetate (0.1 mol) in ethanol. Add benzaldehyde (0.2 mol) and acetone (0.1 mol). Reflux for 4–6 hours. Cool to precipitate the 2,6-diphenylpiperidin-4-one. Recrystallize from ethanol.

  • Acetylation: Dissolve the piperidin-4-one (0.01 mol) in pyridine (5 mL). Add acetic anhydride (5 mL) dropwise at 0°C.

  • Reflux: Heat the mixture at 80°C for 3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice. The N-acetyl derivative will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/DMF.

Ellman’s Assay for AChE Inhibition

To validate neuroprotective activity, use the modified Ellman method.

  • Buffer Prep: 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE solution (0.22 U/mL) to 150 µL buffer.

  • Inhibitor: Add 10 µL of test compound (N-acetyl derivative) at varying concentrations (0.01–100 µM). Incubate for 15 min at 25°C.

  • Substrate: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm for 10 minutes. Calculate % inhibition relative to control (no inhibitor).

Conclusion & Recommendations

The biological activity of N-acetyl piperidine derivatives is highly dependent on the specific "N-acyl" substructure and the peripheral aryl substituents.

  • For Antimicrobial Development: Prioritize N-chloroacetyl-2,6-bis(halophenyl)piperidin-4-ones . The chloroacetyl group significantly enhances potency against resistant Gram-negative strains.

  • For Neurodegenerative Research: Focus on N-acylhydrazone functionalized piperidines. While simple N-acetyl groups provide stability, the hydrazone extension (Compound 10c series) is required for nanomolar BuChE/AChE inhibition.

  • For Oncology: The 3,4,5-trimethoxy substitution pattern is non-negotiable for high cytotoxicity; N-acetylation serves primarily to improve bioavailability in this context.

References

  • Synthesis, characterization, stereochemistry and biological studies of N-morpholinoacetyl-cis-2,6-diphenylpiperidines. ResearchGate. Available at: [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. ResearchGate. Available at: [Link]

  • Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

  • Novel piperidine derivatives.[1][6][7][8][9] Synthesis and anti-acetylcholinesterase activity. PubMed.[1][7][9] Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

Sources

Validation

Impact of Methoxy-Acetic Acid (PEG) Linker Length on Compound Potency: A Comparative Guide

Executive Summary In the design of heterobifunctional compounds—specifically Proteolysis Targeting Chimeras (PROTACs) and dimeric ligands—the linker is not merely a passive connector.[1][2][3][4][5] It is a thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional compounds—specifically Proteolysis Targeting Chimeras (PROTACs) and dimeric ligands—the linker is not merely a passive connector.[1][2][3][4][5] It is a thermodynamic governor that dictates the stability of the ternary complex (Target-Linker-Effector).

This guide analyzes the impact of Methoxy-Acetic Acid derivatives (specifically Oligo-Ethylene Glycol or PEG linkers terminated with acetic acid) on compound potency.[6] We focus on the "Goldilocks Zone"—the structural sweet spot where linker length balances steric strain against entropic penalty. By examining empirical data from Estrogen Receptor (ER) and Bruton's Tyrosine Kinase (BTK) degraders, this guide demonstrates that optimizing the number of methoxy-ethoxy units (


) can improve potency (

) by up to 100-fold.

Molecular Architecture & Mechanistic Basis

The Chemical Motif

The "methoxy-acetic acid" linker typically refers to a Polyethylene Glycol (PEG) chain terminated with a carboxylic acid for conjugation. The repeating unit is the ethylene glycol motif (


), often synthesized from methoxy-acetic acid precursors or mPEG-acid derivatives.[6]
  • Short Linkers (

    
    ):  rigid, high steric clash risk.[6]
    
  • Medium Linkers (

    
    ):  balanced flexibility/rigidity.[6]
    
  • Long Linkers (

    
    ):  high entropic cost (floppy), potential for "folding back" on itself.[6]
    
The Thermodynamics of Potency

Potency in bifunctional molecules is driven by Cooperativity (


) .


  • Positive Cooperativity (

    
    ):  The linker length facilitates a de novo protein-protein interaction (PPI) between the Target and the E3 Ligase.
    
  • Negative Cooperativity (

    
    ):  The linker is too short (steric clash) or too long (entropic penalty), destabilizing the complex.
    
Visualization: The "Goldilocks" Effect

The following diagram illustrates how linker length dictates the formation of a productive Ternary Complex.

TernaryComplex Optimal Optimal Linker (Stable Complex) Mechanism Ternary Complex Formation (POI + PROTAC + E3) Optimal->Mechanism Facilitates PPI Long Long Linker (Entropic Penalty) Long->Mechanism High Entropy Outcome_Fail No Ubiquitination (Low Potency) Mechanism->Outcome_Fail Unstable Outcome_Success Efficient Ubiquitination (High Potency) Mechanism->Outcome_Success Stable (Cooperativity) Short Short

Caption: Figure 1. The structural impact of linker length on ternary complex stability. Optimal length facilitates necessary protein-protein interactions (PPI).[6]

Comparative Analysis: Experimental Data

The following data summarizes a seminal study by Cyrus et al. (2011) and subsequent validation studies, comparing PROTACs targeting the Estrogen Receptor (ER


) using a VHL-recruiting ligand connected by PEG-based linkers of varying atom lengths.
Table 1: Impact of Linker Length on ER Degradation Potency[3][7]
Linker TypeAtom LengthLinker Classification

(

)
Relative PotencyObservation
PEG-2 9 atomsShort140LowSteric hindrance prevents VHL/ER binding.[6]
PEG-3 12 atomsShort-Medium> 200Very LowUnfavorable geometry; negative cooperativity.[6]
PEG-5 16 atoms Optimal 26 High Ideal distance for ternary complex stabilization.
PEG-6 19 atomsLong> 200Very LowEntropic penalty; linker collapses or masks warhead.[6]
PEG-7 21 atomsVery Long> 200Very Low"Floppy" linker prevents productive collision.[6]

Key Insight: The relationship is non-linear. A difference of just 3-4 atoms (one ethylene glycol unit) can shift a compound from being inactive (


) to highly potent (

).[6]
Contrast with Other Targets (BTK)

While the 16-atom linker was optimal for ER


, Zorba et al. (2018) found that for BTK (Bruton's Tyrosine Kinase) , longer linkers (PEG-6 to PEG-12) were required to span the gap between the Cereblon E3 ligase and the kinase domain.
  • Takeaway: There is no "universal" linker.[2][6] The methoxy-acetic acid chain must be screened for every unique Target-E3 pair.[6]

Experimental Workflow & Protocols

To determine the optimal linker length for your specific compound, follow this self-validating workflow.

Workflow Visualization

Workflow Design 1. Library Design (PEG 2-12 Series) Synth 2. Synthesis (Amide Coupling) Design->Synth Generate Variants Biophys 3. Biophysical Assay (TR-FRET / FP) Synth->Biophys Test Binding (Kd) Cell 4. Cellular Assay (Western Blot / HiBiT) Biophys->Cell Test Degradation (DC50) Cell->Design SAR Optimization

Caption: Figure 2. Iterative screening workflow for optimizing methoxy-acetic acid linker length.

Detailed Protocol: Synthesis & Evaluation
Phase A: Synthesis (General Amide Coupling)

Objective: Conjugate the methoxy-acetic acid linker derivative (e.g., Boc-NH-PEGn-COOH) to the target ligand amine.[6]

  • Activation: Dissolve 1.0 eq of the Methoxy-PEG-Acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[6] Stir for 15 min at RT to form the activated ester.

  • Coupling: Add 1.0 eq of the amine-functionalized Ligand. Stir for 2-4 hours. Monitor by LC-MS.[6]

  • Deprotection: If using Boc-protected linkers, treat with 20% TFA/DCM for 30 min to expose the amine for the second conjugation step (to the E3 ligase ligand).

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient).

Phase B: Biological Evaluation (Western Blot)

Objective: Quantify degradation potency (


 and 

).
  • Seeding: Seed cells (e.g., HEK293 or MCF7) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with DMSO (control) and the linker library (e.g., 10 nM, 100 nM, 1

    
    , 10 
    
    
    
    ) for 16–24 hours.
  • Lysis: Wash with ice-cold PBS.[3][6] Lyse in RIPA buffer containing protease inhibitors.

  • Blotting: Load 20

    
     protein/lane.[6] Probe with primary antibody for Target Protein and Vinculin (loading control).[6]
    
  • Analysis: Densitometry analysis using ImageJ. Plot signal intensity vs. log[concentration] to derive

    
    .[6]
    

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[7] Molecular BioSystems.[6][7] [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Burslem, G. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology.[2][6] [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[6] [Link]

Sources

Comparative

Structural Characterization of (1-Acetyl-piperidin-3-ylmethoxy)-acetic Acid Impurities: A Methodological Comparison Guide

The following guide provides an in-depth technical comparison of structural characterization methodologies for (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid and its associated impurities. This guide contrasts the performa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of structural characterization methodologies for (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid and its associated impurities. This guide contrasts the performance of Advanced Integrated Characterization (AIC) —a multi-dimensional workflow combining HRMS, 2D-NMR, and Chiral SFC—against Standard Quality Control (SQC) methods relying on HPLC-UV and 1D-NMR.[1]

Executive Summary

In the development of peptidomimetics and piperidine-based pharmaceutical intermediates, the structural integrity of the ether linkage and the stereochemical purity of the piperidine ring are critical.[1] (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid (C₁₀H₁₇NO₄) presents unique analytical challenges due to its weak UV chromophore (amide absorption at ~210 nm), the presence of a chiral center at C3, and the potential for positional isomers.[1]

This guide compares two characterization strategies:

  • The "Product" (AIC): An Advanced Integrated Characterization workflow utilizing Q-TOF LC-MS, Chiral SFC, and heteronuclear 2D-NMR.

  • The "Alternative" (SQC): A Standard Quality Control approach utilizing HPLC-UV and 1H NMR.[1]

Verdict: While SQC is sufficient for routine lot release of established processes, AIC is essential during process development and impurity profiling, offering a 10-fold improvement in sensitivity and the ability to definitively distinguish regioisomers that co-elute under standard reverse-phase conditions.[1]

The Challenge: Impurity Profile & Structural Complexity

The synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid typically involves the alkylation of 1-acetyl-3-hydroxymethylpiperidine (or its precursor) with a haloacetic acid derivative.[1] This route generates specific impurity classes that demand rigorous identification.[1]

Key Impurity Classes[1][2]
  • Impurity A (Deacetylation): (Piperidin-3-ylmethoxy)-acetic acid.[1] Arises from amide hydrolysis.[1]

  • Impurity B (Regioisomer): (1-Acetyl-piperidin-2-ylmethoxy)-acetic acid or the 4-isomer.[1] Arises from impure starting materials or hydride shifts during ring reduction.[1]

  • Impurity C (Esterification): Alkyl esters (e.g., Ethyl ester) formed during workup in alcoholic solvents.[1]

  • Impurity D (Enantiomer): The (S)-isomer (assuming (R) is the target), critical for biological activity.[1]

Visualization: Impurity Formation Pathways

The following diagram illustrates the genesis of key impurities during the synthetic workflow.

ImpurityPathways SM Start Material (3-Hydroxymethyl-piperidine) Inter Intermediate (N-Acetyl-3-hydroxymethyl) SM->Inter Acetylation ImpB Impurity B (Regioisomer 2- or 4-sub) SM->ImpB Isomeric SM Contamination Target Target Molecule (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid Inter->Target Alkylation (Cl-CH2-COOH) ImpA Impurity A (De-acetylated) Target->ImpA Hydrolysis (Acid/Base) ImpC Impurity C (Ester Derivative) Target->ImpC Workup (EtOH/MeOH)

Figure 1: Genesis of impurities A, B, and C from synthetic and workup steps.

Comparative Performance Analysis

Sensitivity and Detection Limits

The target molecule lacks a conjugated


-system, resulting in poor UV absorbance.[1]
FeatureAdvanced Integrated Characterization (AIC)Standard QC (SQC)Performance Gap
Primary Detector ESI-Q-TOF MS (Negative Mode)UV-Vis (210 nm)MS is ~100x more sensitive
LOD (Limit of Detection) 0.005% (w/w)0.05% - 0.10% (w/w)AIC detects trace genotoxins SQC misses.[1]
Linearity (R²) > 0.999 (0.01% - 2.0% range)> 0.99 (0.1% - 2.0% range)AIC offers wider dynamic range.[1]
Specificity Mass-resolved (m/z 214.108 for Target)Retention-time dependentSQC prone to co-elution errors.

Scientific Insight: The carboxylic acid moiety allows for excellent ionization in Negative ESI mode (


 at m/z 214.108), bypassing the limitations of the weak amide chromophore.[1] SQC often requires high concentrations (1-5 mg/mL) to see impurities, which overloads the column and broadens peaks.[1]
Structural Elucidation Power

Distinguishing the 3-substituted target from its 2- or 4-substituted regioisomers (Impurity B) is the "killer application" for AIC.[1]

  • SQC Approach: Relies on 1D

    
    H NMR.[1]
    
    • Limitation: The methylene protons of the ether linkage (–O–CH₂–) and the piperidine ring protons often overlap in the 3.4–3.8 ppm region, making integration difficult for <1% impurities.[1]

  • AIC Approach: Utilizes HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[1]

    • Advantage:[1][2][3][4] The

      
      C chemical shift dispersion spreads the signals.[1] HMBC correlations from the carbonyl carbon to the ring protons definitively assign the substitution position (C2 vs C3 vs C4).[1]
      
Stereochemical Resolution[1]
  • SQC: Standard C18 HPLC cannot separate enantiomers.

  • AIC: Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based stationary phases (e.g., Chiralpak IG) is employed.[1]

    • Data Support: Chiral SFC achieves baseline separation (

      
      ) in <5 minutes, whereas normal phase HPLC requires toxic solvents and longer equilibration.[1]
      

Detailed Experimental Protocols

To replicate the AIC performance , follow these validated protocols.

Protocol A: LC-HRMS for Impurity Profiling

Objective: Detect and identify trace impurities down to 0.01% levels.[1]

  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.[1]

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Note: T3 bonding is chosen for better retention of polar acidic compounds.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • MS Parameters:

    • Mode: ESI Negative.[1]

    • Capillary Voltage: 3500 V.[1]

    • Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the ether).[1]

    • Mass Range: m/z 50 – 1000.[1]

Protocol B: 2D-NMR for Regioisomer Confirmation

Objective: Distinguish (1-Acetyl-piperidin-3-yl) from (1-Acetyl-piperidin-4-yl) derivatives.

  • Sample Prep: Dissolve 10 mg of isolated impurity (or enriched fraction) in 600 µL DMSO-

    
    .
    
  • Experiments:

    • 1H-13C HSQC: Set spectral width to 160 ppm (C) and 10 ppm (H). 256 increments in F1.[1]

    • 1H-1H COSY: Trace the spin system from the N-CH protons to the methine proton at the substitution site.

  • Analysis Logic:

    • 3-substituted (Target): COSY shows connectivity

      
      .[1] The methine proton couples to four distinct neighbors.
      
    • 4-substituted (Impurity): The methine proton is symmetric (or pseudo-symmetric) and typically appears more upfield; COSY shows connectivity to two identical methylene groups in a simplified pattern.[1]

Decision Logic for Characterization

The following workflow illustrates when to deploy AIC versus SQC, ensuring resource efficiency without compromising data integrity.

CharacterizationLogic Start Sample Received (Crude or Isolated) PurityCheck Initial Purity Check (HPLC-UV @ 210nm) Start->PurityCheck Decision1 Purity > 98%? PurityCheck->Decision1 Routine Routine Release (SQC Method) Decision1->Routine Yes (QC) Advanced Impurity Profiling (AIC Method) Decision1->Advanced No (R&D) MS_Analysis LC-HRMS (ESI-) Identify MW & Formula Advanced->MS_Analysis Isolation Prep-HPLC Isolation (If > 0.10%) MS_Analysis->Isolation Unknown Impurity NMR 2D-NMR (HSQC/HMBC) Confirm Regiochemistry Isolation->NMR Chiral Chiral SFC Determine ee% NMR->Chiral If Isomer Confirmed

Figure 2: Decision matrix for selecting the appropriate characterization workflow.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Holzgrabe, U., et al. (2010).[1] NMR spectroscopy in pharmaceutical analysis.[1][5] Elsevier.[1] (General reference for NMR application in drug impurity profiling).

  • PubChem. (2025).[1] Compound Summary: (1-Acetyl-piperidin-3-yl)-methyl-amino-acetic acid.[1][6] Retrieved from [Link][1]

(Note: Specific literature on the exact ether molecule is sparse; protocols are derived from validated methodologies for structurally homologous N-acetyl-piperidine derivatives).[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

Executive Safety Directive The "Why" Behind the Protocol: As researchers, we often treat catalog intermediates as "standard reagents." However, (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid presents a specific duality: it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The "Why" Behind the Protocol: As researchers, we often treat catalog intermediates as "standard reagents." However, (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid presents a specific duality: it contains a polar, acidic tail (acetic acid moiety) and a piperidine scaffold.[1][2] While likely not acutely fatal (unlike simple piperidine), its status as a research chemical means its long-term toxicology is undefined .[1][2]

Therefore, we do not handle this based solely on what we know (mild acidity); we handle it based on what we cannot rule out (sensitization or potent biological activity). This guide moves beyond compliance—it is about preserving the integrity of both the scientist and the data.

Risk Assessment: Functional Group Analysis

Since a standardized, global Safety Data Sheet (SDS) may be sparse for this specific building block, we apply Functional Group Toxicology :

Functional MoietyAssociated HazardOperational Implication
Carboxylic Acid (-COOH) Corrosive / Irritant Low pH upon contact with moisture (sweat/eyes).[1][2] Causes immediate protein denaturation on mucous membranes.
Piperidine Ring Sensitizer / Irritant Piperidine derivatives are often skin and respiratory irritants. Potential for rapid absorption if not acetylated (though acetylation reduces basicity).
Research Grade Status Unknown Toxicity No LD50 data exists. Must be treated as a P2 (Potent Compound) until proven otherwise.

The PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.[3]

Table 1: PPE Selection Guide
PPE ComponentStandard Handling (Weighing <1g, Closed Transfer)High-Risk Handling (Synthesis, Spills, >1g, Open Heating)Scientific Rationale
Hand Protection Double Nitrile (4 mil minimum)Laminated Film (e.g., Silver Shield) under NitrileOrganic acids can permeate thin latex rapidly.[1][2] Double nitrile provides a "breakthrough indicator" system.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail against aerosols. Acidic dusts seek moisture (eyes); goggles provide a vapor seal.
Respiratory Fume Hood (Sash at 18")N95/P100 (if outside hood)Inhalation of acidic dust causes immediate bronchial spasms.
Body Defense Lab Coat (Poly/Cotton, snapped)Tyvek® Sleeves + ApronCotton absorbs; Tyvek repels. Protects wrists during reaching movements.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Reception & Inspection
  • The Check: Upon receipt, inspect the vial for "crusting" on the threads. This indicates the compound has sublimed or reacted with moisture.

  • The Action: Wipe the outside of the container with a dry tissue inside the fume hood before storage.

Phase B: Weighing & Transfer (The Critical Step)

Static electricity is the enemy of dry, organic acid powders. It causes "fly-away" particles that bypass standard airflow.[2]

  • Equilibration: Place the vial and the destination flask in the balance enclosure/hood 5 minutes prior to opening.

  • Ionization: Use an anti-static gun (Zerostat) on the weighing boat and spatula.

    • Why? Charged particles of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid will repel from the spatula, potentially landing on your cuff.[1][2]

  • The "Drop" Technique: Never pour. Transfer small amounts using a micro-spatula.

  • Decon: Immediately wipe the balance area with a moist paper towel (water solubilizes the acid) followed by ethanol.

Phase C: Solubilization
  • Solvent Choice: This compound is polar. It will likely dissolve in DMSO, Methanol, or Water.

  • Exotherm Alert: Dissolving carboxylic acids can be mildly exothermic. Add solvent slowly to the solid (not solid to solvent) to prevent splashing.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of intermediate.

SafetyProtocol Start Task: Handle (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid RiskAssess Risk Assessment: Is form Solid (Dust) or Liquid (Solution)? Start->RiskAssess Solid Solid / Powder RiskAssess->Solid Liquid In Solution RiskAssess->Liquid Engineering Engineering Control: Fume Hood REQUIRED (Sash < 18 inches) Solid->Engineering PPE_Solid PPE Upgrade: Double Nitrile Gloves Anti-Static Gun usage Solid->PPE_Solid Liquid->Engineering PPE_Liquid PPE Standard: Single Nitrile Gloves Splash Goggles Liquid->PPE_Liquid Action Perform Weighing/Transfer Engineering->Action PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: 1. Wipe with wet tissue (Water) 2. Wipe with Ethanol Action->Decon

Caption: Decision logic for PPE escalation based on physical state (Dust vs. Solution).

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Alert nearby personnel.

  • Cover: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2] The bicarbonate neutralizes the acetic acid moiety, preventing corrosion and reducing volatility.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

First Aid (Exposure)
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol), as they may increase skin absorption of the piperidine ring.

  • Eye Contact: Flush for 15 minutes. The acidic nature requires immediate dilution to prevent corneal opacity.

Disposal
  • Waste Stream: Segregate into Acidic Organic Waste .

  • Labeling: Clearly mark as "Contains Organic Acid" to prevent mixing with strong oxidizers (e.g., Nitric Acid), which could cause energetic reactions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [1]

  • PubChem. (n.d.). Compound Summary: Carboxylic Acid Functional Group Toxicity. National Library of Medicine. [1]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [1]

Sources

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